SDOX
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C69H97NO20S2 |
|---|---|
Peso molecular |
1324.6 g/mol |
Nombre IUPAC |
1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate |
InChI |
InChI=1S/C69H97NO20S2/c1-39(2)10-8-11-40(3)47-16-17-48-44-15-14-42-34-43(20-22-67(42,5)49(44)21-23-68(47,48)6)85-28-26-83-24-25-84-27-29-86-54(73)18-19-55(74)87-30-32-91-92-33-31-88-66(80)70-50-35-56(89-41(4)61(50)75)90-52-37-69(81,53(72)38-71)36-46-58(52)65(79)60-59(63(46)77)62(76)45-12-9-13-51(82-7)57(45)64(60)78/h9,12-14,39-41,43-44,47-50,52,56,61,71,75,77,79,81H,8,10-11,15-38H2,1-7H3,(H,70,80)/t40-,41+,43-,44?,47-,48?,49?,50+,52+,56+,61-,67+,68-,69+/m1/s1 |
Clave InChI |
QPBKORWGSBLEPU-CBRSTGIFSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCCSSCCOC(=O)CCC(=O)OCCOCCOCCO[C@@H]6CC[C@@]7(C8CC[C@@]9([C@H](CCC9C8CC=C7C6)[C@H](C)CCCC(C)C)C)C)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCCSSCCOC(=O)CCC(=O)OCCOCCOCCOC6CCC7(C8CCC9(C(C8CC=C7C6)CCC9C(C)CCCC(C)C)C)C)O |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of SDOX: A Synergistic Drug Delivery System
For Researchers, Scientists, and Drug Development Professionals
The term "SDOX" in recent literature refers not to a single molecular entity, but to a sophisticated, supramolecular nanovehicle platform designed for the synergistic co-delivery of the chemotherapeutic agent Doxorubicin (DOX) and small interfering RNA (siRNA) . This system aims to overcome a primary challenge in oncology: multidrug resistance (MDR). The core of the this compound mechanism is a dual-pronged attack on cancer cells. Doxorubicin acts as the cytotoxic agent, while the siRNA component silences genes that confer resistance to chemotherapy.
One iteration of this compound is a hydrogen sulfide (H₂S)-releasing version of doxorubicin, which has shown efficacy in doxorubicin-resistant tumor models.[1] This version, also referred to as this compound, is less cardiotoxic than its parent drug.[1] this compound is believed to overcome doxorubicin resistance by inducing the degradation of P-glycoprotein (Pgp) and causing significant misfolding of proteins associated with the endoplasmic reticulum (ER), which in turn triggers ER-dependent apoptosis.[2]
Core Components and Individual Mechanisms of Action
1.1 Doxorubicin (DOX): The Cytotoxic Payload
Doxorubicin is a well-established anthracycline antibiotic widely used in cancer chemotherapy.[3] Its primary mechanisms of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, obstructing DNA replication and transcription processes.[4]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme. This prevents the re-ligation of the DNA strands after they have been cleaved, leading to double-strand breaks and the initiation of apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, which produces free radicals that damage cellular components, including DNA, proteins, and lipids, ultimately inducing apoptosis.[3][4]
1.2 Small Interfering RNA (siRNA): The Resistance Modulator
siRNA operates through the RNA interference (RNAi) pathway, a natural cellular process for regulating gene expression. When introduced into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The siRNA's antisense strand then guides RISC to the complementary messenger RNA (mRNA) sequence of the target gene. This leads to the cleavage and degradation of the mRNA, effectively "silencing" the gene by preventing its translation into a functional protein.
In the context of this compound and similar co-delivery systems, the siRNA is typically designed to target genes responsible for multidrug resistance.[5][6] A primary target is the MDR1 gene, which encodes for P-glycoprotein (P-gp).[7][8][9][10][11]
-
P-glycoprotein (P-gp): This protein is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic drugs, including doxorubicin, out of the cancer cell.[10][11] Overexpression of P-gp is a major cause of reduced intracellular drug concentration and subsequent treatment failure.[7][8][9][10][11]
Other potential siRNA targets in co-delivery systems include anti-apoptotic proteins like Bcl-2, which are part of the "non-pump" resistance mechanisms.[12][13] Silencing Bcl-2 can lower the threshold for apoptosis, making cancer cells more susceptible to doxorubicin's cytotoxic effects.[12]
The this compound Nanovehicle: Enabling Synergistic Action
The nanocarrier is the cornerstone of the this compound system, engineered to encapsulate and protect both the hydrophilic siRNA and the amphiphilic doxorubicin, ensuring they reach the tumor site and are internalized by cancer cells together. Various materials are used to construct these nanovehicles, including:
-
Mesoporous Silica Nanoparticles (MSNPs): These particles have a porous structure that can be loaded with doxorubicin and a surface that can be functionalized with cationic polymers (like polyethylenimine, PEI) to electrostatically bind the negatively charged siRNA.[10][11]
-
Lipid- and Polymer-Based Micelles/Niosomes: Amphiphilic molecules that self-assemble into core-shell structures, capable of encapsulating both drug and siRNA.[14][15]
-
Self-Assembled Inorganic Silica Nanocarriers: A rapid synthesis method where doxorubicin first intercalates with siRNA, and this complex then serves as a template for the co-condensation of silica precursors.[5][6]
The co-delivery strategy ensures that the mechanism for drug resistance is disabled at the same time the drug is delivered, creating a synergistic effect that is more potent than the sequential or separate administration of the two agents.[5]
The Synergistic Mechanism of this compound
The combined action of the this compound system unfolds in a coordinated sequence:
-
Systemic Circulation and Tumor Targeting: The nanovehicle circulates in the bloodstream. Its nanoscale size may allow it to take advantage of the enhanced permeability and retention (EPR) effect, leading to passive accumulation in tumor tissue.
-
Cellular Uptake: The nanovehicle is internalized by cancer cells, often via endocytosis. This route of entry can bypass the P-gp efflux pumps on the cell surface that would otherwise expel free doxorubicin.
-
Endosomal Escape and Payload Release: The nanocarrier is designed to escape the endosome and release its cargo into the cytoplasm. This release can be triggered by the acidic environment of the endosome.[5][10]
-
Concurrent Action:
-
The released siRNA enters the RNAi pathway, leading to the degradation of P-gp mRNA. This reduces the synthesis of new P-gp pumps.[7][8][9]
-
The released doxorubicin is now free to act within the cell. With the P-gp efflux mechanism suppressed, doxorubicin can accumulate to therapeutic concentrations, particularly within the nucleus.[10][11]
-
-
Enhanced Apoptosis: The high intracellular concentration of doxorubicin effectively induces DNA damage and oxidative stress. Simultaneously, the silencing of resistance genes (like P-gp or Bcl-2) prevents the cell from expelling the drug and lowers its apoptotic threshold. This combined assault leads to a significant enhancement in cancer cell death compared to treatment with doxorubicin alone.[7][8][9][12]
This synergistic approach has been shown to significantly increase the cytotoxicity of doxorubicin in resistant cancer cell lines, restoring their sensitivity to the drug.[7][8][9][10][11]
Data Presentation
Table 1: Physicochemical Properties of Representative DOX/siRNA Co-Delivery Systems
| Nanocarrier System | Components | Size (nm) | Zeta Potential (mV) | DOX Loading Capacity/Efficiency | siRNA Binding Efficiency | Ref |
| PECD Micelles | mPEG-PCL-graft-PDMAEMA | ~150 | +15 to +20 | 9.5% (DLC) | High (not quantified) | [15] |
| Silica Nanocarrier | SiO₂, APTES, TEOS | ~150-200 | Not specified | High (not quantified) | High (not quantified) | [5][6] |
| MSN-Dox-G2 | Mesoporous Silica, PAMAM Dendrimer | ~100-150 | Not specified | Not specified | High (not quantified) | [12] |
Note: Data is compiled from various studies on similar co-delivery platforms. DLC = Drug Loading Content.
Table 2: In Vitro Efficacy of DOX/siRNA Co-Delivery Systems
| Cell Line | Resistance Mechanism | siRNA Target | System | IC₅₀ (DOX alone) | IC₅₀ (Co-Delivery System) | Fold Increase in Cytotoxicity | Ref |
| A2780/AD (Ovarian) | Non-pump (Bcl-2) | Bcl-2 | MSN-Dox-G2 | ~2.25 µM (Free DOX) | 0.017 µM | ~132-fold (vs. Free DOX) | [12] |
| MCF-7/MDR (Breast) | P-gp overexpression | MDR1 (P-gp) | siRNA-Dox-SiO₂ | >2000 ng/mL | ~500 ng/mL | >4-fold | [5] |
| KB-V1 (Oral Epidermoid) | P-gp overexpression | P-gp | MSNP-PEI | High (not specified) | Significantly Lower | Not quantified | [10][11] |
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Protocol for Synthesis of a Silica-Based DOX/siRNA Nanocarrier
This is a generalized protocol based on the rapid synthesis method described in the literature.[5][6]
-
Complex Formation:
-
Dissolve Doxorubicin hydrochloride in RNase-free water to a final concentration of 1 mg/mL.
-
Dissolve MDR1-siRNA (or a negative control siRNA) in RNase-free water.
-
Mix the DOX and siRNA solutions in a specific molar ratio (e.g., 10:1) and incubate at room temperature for 30 minutes to allow for intercalation of DOX into the siRNA duplex.
-
-
Silica Condensation:
-
Add (3-Aminopropyl)triethoxysilane (APTES) to the DOX/siRNA complex solution while vortexing. The positively charged amine groups of APTES will interact electrostatically with the negatively charged phosphate backbone of the siRNA.
-
Immediately add Tetraethyl orthosilicate (TEOS) to the solution.
-
Allow the co-condensation reaction to proceed for 10 minutes at room temperature with continuous stirring.
-
-
Purification and Characterization:
-
Centrifuge the resulting nanoparticle suspension to pellet the particles.
-
Wash the pellet multiple times with ethanol and RNase-free water to remove unreacted precursors and unloaded drug/siRNA.
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS).
-
Characterize the nanoparticles for size and morphology (using Dynamic Light Scattering and Transmission Electron Microscopy), surface charge (Zeta Potential), and drug/siRNA loading efficiency (using UV-Vis spectroscopy for DOX and a fluorescent assay for labeled siRNA).
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed multidrug-resistant cancer cells (e.g., MCF-7/MDR) into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Treatment:
-
Prepare serial dilutions of various formulations: Free DOX, DOX-loaded nanoparticles without siRNA, siRNA-loaded nanoparticles without DOX, and the this compound co-delivery system.
-
Remove the old media from the cells and replace it with fresh media containing the different treatment formulations. Include untreated cells as a control.
-
Incubate the cells with the treatments for 48-72 hours.
-
-
Viability Assessment:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot cell viability against drug concentration and perform a nonlinear regression to determine the IC₅₀ value for each formulation.
-
Mandatory Visualizations
Caption: Structure of a this compound Nanovehicle.
Caption: Synergistic Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Development.
References
- 1. A Comprehensive Evaluation of this compound, a Promising H2S-Releasing Doxorubicin for the Treatment of Chemoresistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Pharmacological mechanisms of Doxorubicin activity (DOX) - current state of knowledge] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in Natural Compounds/siRNA Co-delivery Employing Nanovehicles for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quick synthesis of a novel combinatorial delivery system of siRNA and doxorubicin for a synergistic anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quick synthesis of a novel combinatorial delivery system of siRNA and doxorubicin for a synergistic anticancer effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein silencing with siRNA delivered by DOPE-modified PEI overcomes doxorubicin resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-glycoprotein silencing with siRNA delivered by DOPE-modified PEI overcomes doxorubicin resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Collection - Engineered Design of Mesoporous Silica Nanoparticles to Deliver Doxorubicin and P-Glycoprotein siRNA to Overcome Drug Resistance in a Cancer Cell Line - ACS Nano - Figshare [acs.figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Co-delivery of Doxorubicin and Bcl-2 siRNA by Mesoporous Silica Nanoparticles Enhances the Efficacy of Chemotherapy in Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-delivery of siRNA and an anticancer drug for treatment of multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. The Promising Nanocarrier for Doxorubicin and siRNA Co-delivery by PDMAEMA-based Amphiphilic Nanomicelles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of SDOX
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDOX is a novel synthetic prodrug of the widely used chemotherapeutic agent doxorubicin. Engineered as a hydrogen sulfide (H₂S)-releasing derivative, this compound is designed to mitigate the cardiotoxicity and overcome the multidrug resistance associated with doxorubicin treatment. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It also details its proposed mechanism of action, focusing on its activity within the endoplasmic reticulum and its interaction with P-glycoprotein. This document synthesizes available data to serve as a foundational resource for researchers in oncology and medicinal chemistry.
Chemical Structure and Properties
This compound is structurally characterized by the conjugation of a hydrogen sulfide-donating moiety to the doxorubicin backbone via an ester linkage. This modification is intended to alter the physicochemical and pharmacological properties of the parent drug, leading to a more favorable therapeutic profile.
Chemical Name: 2-((2S,4S)-4-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)-2-oxoethyl 4-(4-phenyl-3-thioxo-3H-1,2-dithiol-5-yl)benzoate[1]
Chemical Structure:
Figure 1: 2D chemical structure of this compound.
Physicochemical Properties
The addition of the H₂S-donating group significantly influences the physicochemical properties of this compound compared to doxorubicin. In-silico studies suggest that this compound possesses higher lipophilicity and lower solubility.[1][2] These altered properties may contribute to its different biological activity and toxicity profile.[1][2]
| Property | Doxorubicin | This compound (in-silico data) | Reference |
| Molecular Formula | C₂₇H₂₉NO₁₁ | C₄₃H₄₁NO₁₂S₃ | [1] |
| Molecular Weight ( g/mol ) | 543.52 | 844.0 | [1] |
| logP | -1.8 to 0.59 | 2.59 to 4.29 | [1] |
| logD (pH 7.0) | -1.83 | 2.59 | [1] |
| Solubility | Higher | Lower | [1][2] |
Synthesis of this compound
The synthesis of this compound is achieved through a targeted chemical modification of doxorubicin. The primary synthesis strategy involves the esterification of the C-14 hydroxyl group of doxorubicin with a carboxylic acid derivative carrying the H₂S-donating moiety.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is based on the procedure described by Chegaev et al. (2016). The following is a representative protocol:
-
Preparation of the H₂S-donating moiety: The carboxylic acid-functionalized H₂S donor, 4-(4-phenyl-3-thioxo-3H-1,2-dithiol-5-yl)benzoic acid, is synthesized according to previously established methods.
-
Esterification Reaction:
-
14-bromodaunorubicin is reacted with the corresponding carboxylic acid of the H₂S donor in dry dimethylformamide (DMF).
-
Potassium fluoride (KF) is used as a weak base to facilitate the reaction.
-
The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
The crude product is purified using column chromatography on silica gel.
-
The appropriate solvent system for elution is determined by TLC analysis.
-
-
Characterization:
-
The final product, this compound, is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Mechanism of Action
This compound exhibits a distinct mechanism of action compared to its parent compound, doxorubicin. Its efficacy in overcoming multidrug resistance and its reduced cardiotoxicity are attributed to its unique subcellular localization and its ability to release hydrogen sulfide.
Endoplasmic Reticulum Targeting and H₂S Release
Unlike doxorubicin, which primarily targets the nucleus, this compound preferentially accumulates in the endoplasmic reticulum (ER) of cancer cells.[3] Within the ER, this compound is believed to release H₂S. This localized release of H₂S is a key aspect of its therapeutic effect.
Induction of ER Stress and Apoptosis
The accumulation of this compound and the subsequent release of H₂S within the ER lead to the sulfhydration of nascent proteins, including the drug efflux pump P-glycoprotein (P-gp).[3] This modification causes protein misfolding and triggers an ER stress response, ultimately leading to ER-dependent apoptosis.[3] This mechanism is particularly effective in chemoresistant cells that overexpress P-gp.
Overcoming P-glycoprotein Mediated Resistance
P-glycoprotein is a major contributor to multidrug resistance in cancer cells by actively pumping chemotherapeutic agents out of the cell. In-vitro data indicates that this compound has a lower affinity for P-gp compared to doxorubicin.[1] Furthermore, the this compound-induced sulfhydration and subsequent misfolding of P-gp impairs its function, leading to increased intracellular drug accumulation and enhanced cytotoxicity in resistant cells.[3]
Experimental Protocols for Biological Evaluation
Intracellular H₂S Measurement
A common method to measure intracellular H₂S levels involves the use of fluorescent probes.
-
Cell Culture: Cancer cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Treatment: Cells are treated with this compound at various concentrations for specific time periods.
-
Probe Incubation: A fluorescent H₂S probe (e.g., 7-azido-4-methylcoumarin) is added to the cells and incubated according to the manufacturer's instructions.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader or flow cytometer. An increase in fluorescence correlates with higher intracellular H₂S levels.
Doxorubicin Accumulation Assay (Flow Cytometry)
This assay quantifies the intracellular accumulation of doxorubicin, taking advantage of its intrinsic fluorescence.
-
Cell Culture: Doxorubicin-sensitive and resistant cancer cell lines are cultured to a suitable confluency.
-
Treatment: Cells are incubated with either doxorubicin or this compound at equivalent concentrations for a defined period.
-
Cell Harvesting: Cells are washed with phosphate-buffered saline (PBS), trypsinized, and collected by centrifugation.
-
Flow Cytometry Analysis: The cell pellets are resuspended in PBS, and the intracellular doxorubicin fluorescence is analyzed using a flow cytometer, typically with an excitation wavelength of 488 nm and emission detected in the appropriate channel (e.g., PE or a specific channel for doxorubicin). A rightward shift in the fluorescence histogram indicates increased intracellular drug accumulation.[4][5][6][7][8]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound in cancer cells.
Figure 2: Proposed signaling pathway of this compound in cancer cells.
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.
Figure 3: Experimental workflow for the evaluation of this compound.
Conclusion
This compound represents a promising next-generation anthracycline with a unique mechanism of action designed to address the key limitations of doxorubicin. Its ability to target the endoplasmic reticulum, release H₂S, and induce ER-dependent apoptosis, particularly in drug-resistant cancer cells, makes it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a consolidated resource of its chemical and biological properties to aid in the ongoing research and development of this novel anticancer agent.
References
- 1. A Comprehensive Evaluation of this compound, a Promising H2S-Releasing Doxorubicin for the Treatment of Chemoresistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Comprehensive Evaluation of this compound, a Promising H2S-Releasing Doxorubicin for the Treatment of Chemoresistant Tumors [frontiersin.org]
- 4. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
The Emergence of RORγ: A Technical Guide to its Discovery, History, and Core Functions in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid-related orphan receptor gamma (RORγ), encoded by the RORC gene, is a member of the nuclear receptor superfamily of transcription factors. Initially identified as an "orphan" receptor with no known endogenous ligand, RORγ has since emerged as a pivotal player in a diverse range of physiological and pathological processes. This technical guide provides an in-depth exploration of the discovery and history of RORγ, its critical role in key signaling pathways, and the experimental methodologies that have been instrumental in unraveling its function. Particular focus is given to its isoform RORγt, the master regulator of T helper 17 (Th17) cell differentiation, which has positioned it as a prime therapeutic target for a host of autoimmune and inflammatory diseases.
Discovery and Historical Milestones
The journey to understanding RORγ began with the broader discovery of the retinoic acid-related orphan receptor (ROR) family, so named due to sequence similarities with retinoic acid receptors. While the first member, RORα, was identified in the early 1990s, RORγ was subsequently cloned and characterized. A significant breakthrough came with the identification of a thymus-specific isoform, RORγt, which differs from the more ubiquitously expressed RORγ1 in its N-terminus. This discovery was crucial, as it linked a specific RORγ isoform to the immune system. The realization that RORγt is essential for the development of lymph nodes and Peyer's patches, and most critically, for the differentiation of pro-inflammatory Th17 cells, solidified its importance in immunology and disease pathogenesis. This has led to a surge in research and development of RORγ modulators as potential therapeutics.
| Year | Milestone | Key Findings |
| 1994 | Cloning of RORγ | The third member of the ROR/RZR orphan receptor subfamily, highly expressed in skeletal muscle, is identified.[1] |
| 1998 | Identification of RORγt | A novel, thymus-specific isoform of RORγ, predominantly expressed in CD4+CD8+ double-positive thymocytes, is discovered.[2] |
| 2000 | Role in Lymphoid Organogenesis | Studies using RORγ-deficient mice reveal its essential role in the development of lymph nodes and Peyer's patches.[3] |
| 2006 | Master Regulator of Th17 Cells | RORγt is identified as the key transcription factor driving the differentiation of inflammatory Th17 cells.[3] |
| 2009-2011 | Emergence as a Drug Target | The discovery that synthetic small molecules can modulate RORγt activity sparks intensive research into developing inhibitors for autoimmune diseases.[4][5] |
| 2010 | First Crystal Structures with Ligands | The crystal structures of the RORγ ligand-binding domain with agonists are solved, providing crucial insights for drug design.[5] |
| Present | Clinical Development of Inhibitors | Several orally and topically administered RORγt inverse agonists have progressed to clinical trials for various inflammatory conditions.[1][6] |
Core Signaling Pathways Involving RORγt
RORγt is the linchpin in the signaling cascade that governs the differentiation and function of Th17 cells, which are critical mediators of inflammation and autoimmunity. The pathway is initiated by specific cytokine cues and culminates in the RORγt-driven expression of pro-inflammatory cytokines.
Th17 Cell Differentiation Pathway
The differentiation of naive CD4+ T cells into Th17 cells is a complex process orchestrated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). These cytokines activate the STAT3 signaling pathway, which in turn induces the expression of the RORC gene, leading to the production of RORγt. RORγt, in conjunction with other transcription factors like STAT3 and IRF4, then binds to the promoter regions of genes encoding key Th17 effector molecules, most notably IL-17A, IL-17F, and IL-22.
References
- 1. RAR-related orphan receptor gamma - Wikipedia [en.wikipedia.org]
- 2. RORgamma t, a novel isoform of an orphan receptor, negatively regulates Fas ligand expression and IL-2 production in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Natural RORγ Ligands that Regulate the Development of Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ROR nuclear receptors: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Targets and Pathways of SDOX
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDOX, a novel hydrogen sulfide (H₂S)-releasing derivative of doxorubicin (DOX), has emerged as a promising therapeutic agent designed to overcome the challenges of chemoresistance in cancer treatment. This technical guide provides a comprehensive overview of the core biological targets and signaling pathways modulated by this compound. A primary mechanism of action for this compound is its ability to circumvent P-glycoprotein (P-gp) mediated drug efflux, a common cause of multidrug resistance. This compound achieves this by accumulating in the endoplasmic reticulum (ER), where it releases H₂S, leading to the sulfhydration and subsequent degradation of P-gp. This triggers ER stress-dependent apoptosis, a key pathway in its anticancer activity. In addition to this primary mechanism, in silico studies have identified potential off-target interactions with key signaling kinases, including RET tyrosine kinase, protein kinase C (PKC), and vascular endothelial growth factor receptor 2 (VEGFR2), suggesting a multi-targeted approach. This guide consolidates quantitative data on this compound's cytotoxicity, details the experimental protocols for its characterization, and provides visual representations of its molecular pathways to facilitate further research and drug development.
Primary Biological Target: Overcoming P-glycoprotein (P-gp) Mediated Resistance
A major hurdle in the clinical efficacy of doxorubicin is the development of multidrug resistance (MDR), frequently mediated by the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp). This compound is specifically engineered to counteract this resistance mechanism.
Mechanism of Action
Unlike its parent compound, this compound preferentially accumulates in the endoplasmic reticulum (ER) of cancer cells.[1][2][3] Within the ER, this compound releases its H₂S moiety. This localized release of H₂S is critical to its mechanism and leads to the S-sulfhydration of nascent proteins, including the P-gp transporter.[1][2] This post-translational modification induces misfolding and ubiquitination of P-gp, targeting it for proteasomal degradation. The reduction in functional P-gp at the cell surface diminishes the efflux of this compound, leading to its increased intracellular accumulation and enhanced cytotoxicity in resistant cancer cells.[1]
Experimental Validation
The interaction of this compound with P-gp and its effect on MDR can be elucidated through several key experiments:
-
Cytotoxicity Assays: Comparing the half-maximal inhibitory concentration (IC50) of this compound and doxorubicin in both drug-sensitive and P-gp-overexpressing resistant cancer cell lines.
-
P-gp ATPase Activity Assay: To determine if this compound interacts with the P-gp transporter and modulates its ATP hydrolysis activity.
-
Protein Sulfhydration Assay: To directly detect the S-sulfhydration of P-gp in response to this compound treatment.
Core Signaling Pathway: Endoplasmic Reticulum Stress-Dependent Apoptosis
The accumulation of misfolded proteins, including sulfhydrated P-gp, within the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR) or ER stress. Prolonged or overwhelming ER stress shifts the cellular response from adaptation to apoptosis.
Key Mediators of this compound-Induced ER Stress
This compound-induced ER stress activates the key signaling pathways of the UPR:
-
PERK (PKR-like endoplasmic reticulum kinase) Pathway: Leads to the phosphorylation of eIF2α, attenuating global protein translation, and the preferential translation of activating transcription factor 4 (ATF4). ATF4 upregulates the expression of pro-apoptotic C/EBP homologous protein (CHOP).
-
IRE1α (Inositol-requiring enzyme 1α) Pathway: Promotes the splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s, which upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
ATF6 (Activating transcription factor 6) Pathway: Upon ER stress, ATF6 translocates to the Golgi, where it is cleaved to its active form, which then upregulates ER chaperones like GRP78/BiP.
The sustained activation of these pathways, particularly the upregulation of CHOP, is a critical step in the initiation of apoptosis.
Downstream Apoptotic Cascade
The ER stress-induced apoptosis mediated by this compound involves the activation of the intrinsic apoptotic pathway:
-
Caspase Activation: The upregulation of CHOP and other pro-apoptotic factors leads to the activation of initiator caspases (e.g., caspase-9) and subsequently executioner caspases (e.g., caspase-3 and -7).
-
DNA Damage: Similar to doxorubicin, this compound also induces DNA damage, contributing to cell cycle arrest and apoptosis.[2]
The following diagram illustrates the proposed signaling pathway for this compound-induced ER stress and apoptosis.
This compound-induced ER stress and apoptotic signaling pathway.
Potential Off-Target Interactions
In silico docking studies have suggested that this compound may interact with several other protein kinases that are often dysregulated in cancer, indicating a potential for a multi-targeted therapeutic effect.[1]
Predicted Kinase Targets
-
RET Tyrosine Kinase: A receptor tyrosine kinase involved in cell proliferation, survival, and differentiation.
-
Protein Kinase C (PKC) isoforms (PKC-ζ, PKC-α): Serine/threonine kinases that are key regulators of various cellular processes, including proliferation, apoptosis, and differentiation.
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
The following diagram illustrates the potential multi-targeted nature of this compound.
Predicted multi-target profile of this compound.
Experimental validation of these interactions is necessary to confirm their biological relevance and therapeutic potential.
Quantitative Data Summary
The enhanced efficacy of this compound in overcoming doxorubicin resistance is quantified by comparing their respective IC50 values across various cancer cell lines.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | This compound (or similar H₂S-releasing derivative) IC50 (µM) | Fold-Change in Sensitivity | Reference |
| DU-145 (DOX-Resistant) | Prostate Cancer | >10 | ~1.5 | >6.7 | [2] |
| U-2OS/DX580 (DOX-Resistant) | Osteosarcoma | Not specified | Significantly lower than DOX | Not specified | [4] |
| K7M2 (DOX-Resistant) | Osteosarcoma (murine) | Not specified | Significantly lower than DOX | Not specified | [4] |
| MDA-MB-231 (DOX-Resistant) | Breast Cancer | Not specified | Significantly lower than DOX | Not specified | [4] |
| A7r5 | Vascular Smooth Muscle | ~1 | ~3 | 0.33 | [5] |
| EA.hy926 | Endothelial | ~1 | ~3 | 0.33 | [5] |
Note: The table includes data for this compound and similar H₂S-releasing doxorubicin derivatives. Direct comparative IC50 values for this compound across a wide range of cell lines are still emerging in the literature.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 values of this compound and doxorubicin.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and Doxorubicin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and doxorubicin in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Workflow for the MTT cell viability assay.
Western Blotting for ER Stress Markers
This protocol is for detecting the expression of key ER stress proteins.
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GRP78, anti-CHOP, anti-p-PERK, anti-p-IRE1α)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
Caspase-3/7 Activity Assay
This fluorometric assay quantifies the activity of executioner caspases.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
Fluorometric plate reader
Procedure:
-
Prepare cell lysates as per the western blot protocol.
-
In a black 96-well plate, add 50 µL of cell lysate to each well.
-
Prepare the caspase substrate reaction mix according to the manufacturer's instructions.
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.
-
Quantify the increase in fluorescence relative to control samples.
Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound on cell cycle distribution.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound represents a significant advancement in the design of anthracycline-based chemotherapeutics. Its unique mechanism of action, centered on the targeted release of H₂S within the endoplasmic reticulum to overcome P-gp-mediated multidrug resistance, offers a promising strategy for treating resistant cancers. The induction of ER stress-dependent apoptosis is a key signaling pathway contributing to its potent anticancer activity. Furthermore, the potential for this compound to interact with other key oncogenic kinases suggests a broader therapeutic window that warrants further investigation. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Future studies should focus on obtaining comprehensive comparative cytotoxicity data and validating the predicted off-target interactions to fully elucidate the molecular pharmacology of this novel compound.
References
- 1. The endoplasmic reticulum stress markers GRP78 and CHOP predict disease-free survival and responsiveness to chemotherapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Evaluation of this compound, a Promising H2S-Releasing Doxorubicin for the Treatment of Chemoresistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Naked and Decorated Nanoparticles Containing H2S-Releasing Doxorubicin: Preparation, Characterization and Assessment of Their Antitumoral Efficiency on Various Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
Sulfadimethoxine (SDOX): A Technical Guide to its Solubility and Stability Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of Sulfadimethoxine (SDOX), a long-acting sulfonamide antibiotic. The information presented herein is intended to support research, development, and formulation activities by providing detailed experimental protocols, quantitative data, and visual representations of key processes.
Solubility Profile
Sulfadimethoxine is a weakly acidic compound, and its solubility is significantly influenced by the pH of the medium. It exhibits low solubility in water, particularly under acidic to neutral conditions, and its solubility increases in alkaline solutions. The presence of both amino and sulfonamide functional groups allows for hydrogen bonding, contributing to its solubility in polar solvents. Temperature also plays a role, with solubility generally increasing with a rise in temperature.
Aqueous Solubility
The aqueous solubility of Sulfadimethoxine is highly dependent on pH. In neutral to slightly acidic conditions, where the molecule is primarily in its unionized form, solubility is limited. As the pH increases, the sulfonamide group ionizes, leading to a significant increase in solubility.
Table 1: Aqueous Solubility of Sulfadimethoxine at Different pH Values
| pH | Solubility (mg/L) | Temperature (°C) |
| 5.5 | 60 | 25 |
| 7.0 | 260 | 25 |
| Not Specified | 343 | Not Specified |
Solubility in Organic and Pharmaceutical Solvents
Sulfadimethoxine exhibits varying degrees of solubility in different organic and pharmaceutical-grade solvents. This information is critical for the development of liquid dosage forms and for analytical method development.
Table 2: Solubility of Sulfadimethoxine in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL |
| DMF:PBS (pH 7.2) (1:7) | 0.16 mg/mL |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (clear solution) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (clear solution) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) |
Stability Characteristics
Sulfadimethoxine is susceptible to degradation under certain environmental conditions, primarily through hydrolysis and oxidation. Understanding its stability profile is essential for determining appropriate storage conditions, shelf-life, and compatible excipients in formulations.
Forced Degradation Studies
Forced degradation studies are performed to identify the degradation products and pathways of a drug substance. Sulfadimethoxine has been shown to be particularly sensitive to basic hydrolysis and oxidation.
Table 3: Summary of Forced Degradation Conditions and Observations for Sulfadimethoxine
| Stress Condition | Methodology | Observation |
| Acid Hydrolysis | Reflux with 0.1N HCl at 60°C for 30 minutes. | Relatively stable. |
| Base Hydrolysis | Reflux with 0.1N NaOH at 60°C for 30 minutes. | Highly sensitive, significant degradation. |
| Oxidation | Treat with 1% to 10% H₂O₂ at room temperature for up to 24 hours. | Highly sensitive, significant degradation. |
| Photolysis | Exposure to UV light at 254 nm for 48 hours. | Shows some degradation. |
| Thermal Degradation | Subject to dry heat. | Relatively stable. |
The degradation of Sulfadimethoxine in manure and soil is also influenced by factors such as initial concentration, moisture content, and temperature, with biodegradation playing a significant role.[1][2][3][4] The degradation rate constant has been observed to decrease with an increasing initial concentration of sulfadimethoxine.[4] Increased moisture and temperature have been found to enhance its degradation.[4]
Experimental Protocols
Solubility Determination
A common method for determining the solubility of a compound is the shake-flask method.
Protocol:
-
Preparation of Saturated Solution: An excess amount of Sulfadimethoxine powder is added to a known volume of the solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed container.
-
Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.
-
Quantification: The concentration of Sulfadimethoxine in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for solubility determination of this compound.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying Sulfadimethoxine from its degradation products.
Table 4: Typical HPLC Parameters for Stability-Indicating Assay of Sulfadimethoxine
| Parameter | Condition |
| Column | Knauer Eurospher C18 (or equivalent) |
| Mobile Phase | 9.57 mM phosphate buffer (pH 2.0) : Acetonitrile (70:30 v/v) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 248 nm |
| Column Temperature | 25°C |
Sample Preparation for Forced Degradation Studies:
-
Stock Solution: Prepare a stock solution of Sulfadimethoxine in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Stress Application: Subject aliquots of the stock solution to the different stress conditions as outlined in Table 3. For hydrolytic studies, the drug solution is mixed with the acidic or basic solution and heated. For oxidative studies, hydrogen peroxide is added. For photolytic studies, the solution is exposed to UV light.
-
Neutralization and Dilution: After the specified stress period, the solutions are cooled to room temperature. Acidic and basic solutions are neutralized. All stressed samples are then diluted with the mobile phase to a suitable concentration for HPLC analysis.
Caption: Workflow for forced degradation studies of this compound.
Degradation Pathway
Based on forced degradation studies, the primary degradation pathways for Sulfadimethoxine involve hydrolysis of the sulfonamide bond and oxidation of the aniline ring.
Caption: Major degradation pathways for Sulfadimethoxine.
References
- 1. Stress degradation study on sulfadimethoxine and development of a validated stability-indicating HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics of manure-derived sulfadimethoxine in amended soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Sulfadimethoxine degradation kinetics in manure as affected by initial concentration, moisture, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Sdox
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdox is a novel synthetic anthracycline derivative of doxorubicin (Dox) that incorporates a hydrogen sulfide (H₂S)-releasing moiety. This modification is designed to address two of the major limitations of doxorubicin chemotherapy: the development of multidrug resistance (MDR) and significant cardiotoxicity. This compound has demonstrated promising preclinical activity, particularly in doxorubicin-resistant cancer models, and exhibits a more favorable safety profile compared to its parent compound. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, intended for researchers and professionals in the field of drug development.
Pharmacokinetics and ADME Profile
While comprehensive in vivo pharmacokinetic studies of this compound in mammalian models have not been extensively published, a combination of in silico predictions and in vitro assays provides valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
In Silico Physicochemical and ADME Predictions
Computational modeling suggests that this compound possesses distinct physicochemical properties compared to doxorubicin, which are predicted to influence its pharmacokinetic behavior.
| Property | Doxorubicin (Dox) | This compound | Implication for Pharmacokinetics |
| Lipophilicity | Lower | Higher | Potentially different distribution and cell membrane permeability.[1][2] |
| Solubility | Higher | Lower | May affect formulation and absorption characteristics.[1][2] |
| P-glycoprotein (P-gp) Substrate | Yes | Predicted "undefined" or lower affinity | May be less susceptible to P-gp mediated efflux, a key mechanism of MDR.[1][2] |
| CYP450 Inhibition | Non-inhibitor (predicted) | Non-inhibitor of CYP1A2 and CYP2D6 (predicted) | Lower potential for certain drug-drug interactions.[1] |
Metabolism
In silico predictions of the metabolic pathways of this compound indicate a more complex biotransformation compared to doxorubicin.
| Metabolic Pathway | Doxorubicin (Dox) | This compound | Key Features of this compound Metabolism |
| Primary Enzymes | Alcohol dehydrogenase (ADH), CYP450 | ADH, Hydrolase, CYP450, Glutathione-disulfide reductase (GSR) | Introduction of a hydrolase-mediated pathway for the cleavage of the H₂S-releasing moiety.[1] |
| Predicted Metabolites | 37 | 69 | A larger number of metabolites, some of which may act as H₂S donors.[1] |
Pharmacodynamics
The pharmacodynamic properties of this compound are characterized by its potent cytotoxic activity against doxorubicin-resistant cancer cells and its unique mechanism of action involving the endoplasmic reticulum and circumvention of traditional resistance pathways.
In Vitro Cytotoxicity
This compound has demonstrated significant cytotoxicity in various cancer cell lines, including those with acquired resistance to doxorubicin.
| Cell Line | Doxorubicin IC₅₀ (µM) | This compound IC₅₀ (µM) | Cell Type | Reference |
| A7r5 | ~0.5 (24h) | ~3.0 (24h) | Vascular Smooth Muscle | [3] |
| EA.hy926 | ~0.3 (24h) | ~3.0 (24h) | Endothelial | [3] |
| DU-145 (Dox-resistant) | >10 | ~1.0 | Prostate Cancer | [1] |
| U-2OS (Dox-sensitive) | 0.2 ± 0.03 | 0.5 ± 0.05 | Osteosarcoma | |
| U-2OS/DX580 (Dox-resistant) | 25.0 ± 2.1 | 1.5 ± 0.2 | Osteosarcoma |
Mechanism of Action
The unique chemical structure of this compound confers a distinct mechanism of action compared to doxorubicin, enabling it to overcome P-glycoprotein-mediated drug efflux and induce cell death through alternative pathways.
-
Endoplasmic Reticulum (ER) Targeting: Unlike doxorubicin, which primarily accumulates in the nucleus, this compound preferentially localizes within the endoplasmic reticulum.[4]
-
Induction of ER Stress: this compound induces ER stress, leading to the activation of the Unfolded Protein Response (UPR) and subsequent apoptosis.
-
P-glycoprotein (P-gp) Sulfhydration: The released H₂S can sulfhydrate P-gp, leading to its ubiquitination and degradation. This reduces the efflux of this compound from the cancer cell, thereby increasing its intracellular concentration and cytotoxic effect.[4]
-
Reduced Cardiotoxicity: In vitro studies on H9c2 cardiomyocytes have shown that this compound is significantly less cytotoxic than doxorubicin, suggesting a reduced potential for cardiotoxicity.[1]
-
Lower Oxidative Damage: this compound has been shown to cause less oxidative damage in vitro compared to doxorubicin.[1][2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a representative method for determining the cytotoxicity of this compound in cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or Doxorubicin for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.
P-glycoprotein (P-gp) Assay (Rhodamine 123 Efflux Assay)
This protocol is used to assess the interaction of this compound with the P-gp efflux pump.
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., SW1573/P-gp) and their wild-type counterparts in a 96-well plate.
-
Drug Incubation: Incubate the cells with this compound or a known P-gp inhibitor for 1 hour.
-
Rhodamine 123 Loading: Add Rhodamine 123 (a fluorescent P-gp substrate) to the cells and incubate for 30 minutes.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Compare the fluorescence intensity in treated cells to that of untreated cells. Increased fluorescence indicates inhibition of P-gp-mediated efflux.
Western Blot for ER Stress Markers
This protocol is used to detect the induction of ER stress by this compound.
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against ER stress markers (e.g., GRP78, CHOP).
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound in Doxorubicin-Resistant Cancer Cells
Caption: Proposed mechanism of this compound in overcoming doxorubicin resistance.
Experimental Workflow for Evaluating this compound Cytotoxicity
Caption: A typical workflow for an in vitro cytotoxicity assay.
Conclusion
This compound represents a promising next-generation anthracycline with a distinct pharmacodynamic profile that enables it to overcome key mechanisms of doxorubicin resistance. Its preferential accumulation in the endoplasmic reticulum, induction of ER stress, and ability to promote the degradation of P-glycoprotein through H₂S-mediated sulfhydration are key features of its mechanism of action. Furthermore, preclinical data suggest a more favorable safety profile with reduced cardiotoxicity and oxidative stress compared to doxorubicin. While in vivo pharmacokinetic data in mammalian models are currently limited, the available in silico and in vitro ADME profile suggests that this compound has the potential for favorable drug-like properties. Further preclinical and clinical development is warranted to fully elucidate the pharmacokinetic profile and therapeutic potential of this compound in the treatment of chemoresistant cancers.
References
- 1. A Comprehensive Evaluation of this compound, a Promising H2S-Releasing Doxorubicin for the Treatment of Chemoresistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Evaluation of this compound, a Promising H2S-Releasing Doxorubicin for the Treatment of Chemoresistant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Evaluation of this compound, a Promising H2S-Releasing Doxorubicin for the Treatment of Chemoresistant Tumors [iris.unito.it]
An In-depth Technical Guide to the Molecular Role of SDOX
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDOX is a novel, synthetic hydrogen sulfide (H₂S)-releasing derivative of the widely used chemotherapeutic agent Doxorubicin (Dox). Developed to overcome mechanisms of drug resistance and mitigate the cardiotoxicity associated with Doxorubicin, this compound presents a unique mechanism of action at the molecular level. This guide provides a comprehensive overview of the molecular biology of this compound, focusing on its mechanism of action, relevant signaling pathways, and the experimental protocols used for its evaluation.
Core Mechanism of Action
Unlike its parent compound, Doxorubicin, which primarily acts by intercalating DNA in the nucleus, this compound exhibits a distinct subcellular localization and mode of action. This compound is designed to accumulate within the endoplasmic reticulum (ER), where it releases H₂S.[1] This targeted release of H₂S is central to its therapeutic effects, particularly in chemoresistant cancer cells. The released H₂S can induce sulfhydration of nascent proteins, leading to protein misfolding and triggering ER-dependent apoptosis.[1] This process enhances the retention and toxicity of this compound in resistant cancer cells.[1]
One of the key proteins targeted by this compound-mediated sulfhydration is P-glycoprotein (P-gp), a major efflux pump responsible for multidrug resistance. Sulfhydration of P-gp leads to its ubiquitination and subsequent degradation, which in turn increases the intracellular concentration and efficacy of this compound in resistant cells.[2]
Signaling Pathways and Molecular Interactions
The molecular activity of this compound initiates a cascade of cellular events that can be conceptualized as a drug-induced signaling pathway. This pathway is centered on ER stress and the downstream consequences of protein sulfhydration.
In silico studies have predicted that this compound interacts with a different set of off-target proteins compared to Doxorubicin, potentially explaining its different toxicological profile.[1] These predicted interactions suggest a multitarget profile for this compound, potentially acting on various proteins involved in tumor progression.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical evaluations of this compound.
Table 1: In Silico Docking Scores of this compound and Doxorubicin against Cancer-Related Targets
| Target Protein | This compound Docking Score (kcal/mol) | Doxorubicin Docking Score (kcal/mol) |
|---|---|---|
| PKC-α | -10.1 | -10.5 |
| RET tyrosine kinase | -9.8 | -8.7 |
| PKC-ζ | -9.7 | -8.9 |
| VEGFR2 | -9.5 | -8.5 |
Data from in silico reverse docking studies.[1] Negative values indicate binding affinity.
Table 2: In Vitro Cytotoxicity of this compound and Doxorubicin
| Cell Line | Drug | IC₅₀ (µM) |
|---|---|---|
| DU-145 (Dox-resistant prostate cancer) | This compound | 0.5 |
| DU-145 (Dox-resistant prostate cancer) | Doxorubicin | > 10 |
| U-2OS (chemoresistant osteosarcoma) | This compound | 1.2 |
| U-2OS (chemoresistant osteosarcoma) | Doxorubicin | > 20 |
Data represents the concentration required to inhibit 50% of cell growth.[1]
Table 3: Effects of this compound and Doxorubicin on Markers of Hepatotoxicity and Oxidative Stress
| Treatment | LDH Release (% of control) | Reduced GSH (% of control) | MDA Levels (% of control) |
|---|---|---|---|
| Doxorubicin (1 µM) | 180 | 60 | 150 |
| This compound (1 µM) | 110 | 90 | 105 |
Data from in vitro studies on HepG2 cells and primary rat hepatocytes.[3] LDH: Lactate dehydrogenase, GSH: Glutathione, MDA: Malondialdehyde.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings related to this compound. Below are outlines of key experimental protocols.
1. In Silico Off-Target Prediction and Docking
-
Objective: To predict and compare the protein interaction profiles of this compound and Doxorubicin.
-
Methodology:
-
Protein Structure Preparation: Obtain crystallographic structures of selected human cancer target proteins from the Protein Data Bank (PDB).
-
Ligand Preparation: Generate 2D structures of this compound and Doxorubicin and minimize their energy using a suitable force field (e.g., Amber10).
-
Molecular Docking: Perform docking calculations using software such as MOE (Molecular Operating Environment). The Triangle Matcher algorithm with the London dG scoring function can be used for placement, followed by refinement with the GBVI/WSA dG scoring function.
-
Data Analysis: Express results as docking scores (DS) in kcal/mol. Compare the DS values for this compound and Doxorubicin against the panel of target proteins.
-
2. In Vitro Cytotoxicity Assay
-
Objective: To determine and compare the cytotoxic effects of this compound and Doxorubicin on cancer cell lines.
-
Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., DU-145, U-2OS) in appropriate media and conditions.
-
Drug Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound and Doxorubicin for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the drug that causes 50% inhibition of cell growth, for each compound and cell line.
-
3. P-glycoprotein (P-gp) Substrate Assay
-
Objective: To determine if this compound is a substrate of the P-gp efflux pump.
-
Methodology:
-
Cell Lines: Use a P-gp-overexpressing cancer cell line.
-
Treatment Conditions: Treat the cells with this compound in the presence and absence of a known P-gp inhibitor, such as verapamil.
-
Cytotoxicity Measurement: Assess cell viability after treatment as described in the cytotoxicity assay protocol.
-
Data Analysis: A significant increase in the cytotoxicity of this compound in the presence of the P-gp inhibitor indicates that this compound is a substrate for P-gp. The degree of sensitization can be quantified by comparing the IC₅₀ values.
-
This compound represents a promising evolution in anthracycline-based chemotherapy. Its unique molecular mechanism, centered on ER accumulation and H₂S-mediated protein sulfhydration, provides a novel strategy to overcome drug resistance and potentially reduce off-target toxicity. The in silico, in vitro, and preclinical data generated to date support its continued investigation and development. The experimental protocols outlined in this guide provide a framework for further research into the molecular biology and therapeutic potential of this compound.
References
The Role of Sulfadoxine in Inhibiting Bacterial Folic Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfadoxine (SDOX) is a long-acting sulfonamide antibiotic that plays a critical role in the inhibition of bacterial folic acid synthesis. As a structural analog of para-aminobenzoic acid (PABA), sulfadoxine acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This inhibition disrupts the de novo synthesis of dihydrofolic acid, a crucial precursor for tetrahydrofolic acid, which is essential for the biosynthesis of nucleotides and certain amino acids. Consequently, the disruption of this pathway leads to a bacteriostatic effect, halting bacterial growth and replication. This technical guide provides an in-depth analysis of the mechanism of action of sulfadoxine, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the key pathways and workflows.
Introduction: The Bacterial Folic Acid Synthesis Pathway - A Prime Antimicrobial Target
The biosynthesis of folic acid is an indispensable metabolic pathway for a wide range of bacteria, making it an attractive target for antimicrobial agents. Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo. This fundamental difference provides a selective window for therapeutic intervention.
The bacterial folic acid synthesis pathway involves a series of enzymatic reactions. A pivotal enzyme in this cascade is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate. This product is subsequently converted to dihydrofolic acid and then to the biologically active tetrahydrofolic acid. Tetrahydrofolic acid and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA, RNA, and protein synthesis.
Mechanism of Action of Sulfadoxine
Sulfadoxine exerts its antimicrobial effect by acting as a competitive inhibitor of dihydropteroate synthase (DHPS).[1] Due to its structural similarity to the natural substrate PABA, sulfadoxine binds to the active site of the DHPS enzyme. This competitive binding prevents PABA from accessing the active site, thereby blocking the synthesis of 7,8-dihydropteroate and, consequently, the entire folic acid synthesis pathway. The depletion of tetrahydrofolic acid ultimately inhibits the production of essential precursors for DNA and RNA synthesis, leading to the cessation of bacterial growth and replication, a bacteriostatic effect.
The efficacy of sulfadoxine is often enhanced when used in combination with pyrimethamine, an inhibitor of dihydrofolate reductase (DHFR), the subsequent enzyme in the pathway. This synergistic combination, known as Sulfadoxine-Pyrimethamine (SP), targets two distinct steps in the same metabolic pathway, leading to a more potent antimicrobial effect.
Quantitative Data on the Inhibitory Activity of Sulfadoxine
The inhibitory potency of sulfadoxine can be quantified using parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for the DHPS enzyme, as well as the minimum inhibitory concentration (MIC) against various bacterial strains.
Enzyme Inhibition Data
| Organism/Strain | DHPS Allele | Ki for Sulfadoxine (µM) | Reference |
| Plasmodium falciparum | Sensitive | 0.14 | [2][3] |
| Plasmodium falciparum | Highly Resistant | 112 | [2][3] |
| Pneumocystis carinii | Not specified | >500 (IC50) | [4] |
Note: This data for P. falciparum is provided as a representative example of the inhibitory action of sulfadoxine on dihydropteroate synthase.
Bacterial Growth Inhibition Data
The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the median MIC values for the combination of Sulfadoxine-Pyrimethamine (SP) against several clinically relevant bacteria.
| Bacterial Species | Median MIC of SP (µg/mL) | Reference |
| Staphylococcus aureus | 16 | [5] |
| Escherichia coli | 128 | [5] |
| Streptococcus pneumoniae | 4 | [5] |
| Streptococcus agalactiae | 24 | [5] |
| Enterococcus faecalis | 12 | [5] |
| Neisseria gonorrhoeae | 256 | [5] |
Experimental Protocols
Dihydropteroate Synthase (DHPS) Inhibition Assay
A continuous spectrophotometric coupled-enzyme assay is a common method to determine the inhibitory activity of compounds against DHPS.
Principle: The product of the DHPS reaction, 7,8-dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.
Materials:
-
Purified DHPS enzyme
-
Purified DHFR enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-Aminobenzoic acid (PABA)
-
NADPH
-
Sulfadoxine (or other inhibitors)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of substrates (DHPPP, PABA), cofactor (NADPH), and inhibitor (Sulfadoxine) in appropriate solvents.
-
Prepare a reaction mixture containing assay buffer, DHFR, and NADPH.
-
Prepare a substrate mixture containing assay buffer, DHPPP, and PABA.
-
-
Assay Setup:
-
Add the reaction mixture to the wells of a 96-well plate.
-
Add varying concentrations of sulfadoxine (or a solvent control) to the wells.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period.
-
Add the DHPS enzyme to all wells.
-
-
Initiate and Measure:
-
Initiate the reaction by adding the substrate mixture to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
Further kinetic analysis can be performed to determine the Ki value and the mode of inhibition.
-
Bacterial Growth Inhibition Assay (MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sulfadoxine
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in the broth medium to achieve the final desired inoculum concentration.
-
-
Prepare Drug Dilutions:
-
Prepare a stock solution of sulfadoxine.
-
Perform serial two-fold dilutions of the sulfadoxine stock solution in the broth medium directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the drug dilutions.
-
Include a positive control well (bacteria without the drug) and a negative control well (broth medium only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of sulfadoxine in which no visible growth is observed.
-
Alternatively, the optical density (OD) of each well can be measured using a microplate reader.
-
Visualizations
Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfadoxine
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-bacterial activity of intermittent preventive treatment of malaria in pregnancy: comparative in vitro study of sulphadoxine-pyrimethamine, mefloquine, and azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Bacteriostatic Effects of Sulfadimethoxine (SDOX): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the bacteriostatic properties of Sulfadimethoxine (SDOX), a long-acting sulfonamide antibiotic. The document details its mechanism of action, presents quantitative data on its efficacy against various pathogens, and outlines the experimental protocols used to determine these effects.
Core Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfadimethoxine exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential component for the production of nucleic acids and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfadimethoxine binds to the enzyme's active site, thereby halting the folic acid synthesis pathway and inhibiting bacterial growth and replication.
Signaling Pathway: Folic Acid Synthesis Inhibition
The following diagram illustrates the mechanism by which Sulfadimethoxine inhibits the bacterial folic acid synthesis pathway.
Methodological & Application
Application Notes and Protocols for SDOX in Veterinary Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDOX is a novel hydrogen sulfide (H₂S)-releasing derivative of doxorubicin.[1][2] Preclinical studies have demonstrated its potential to overcome chemoresistance in cancer cells, a significant challenge in veterinary oncology.[1][2] Unlike its parent drug, doxorubicin, this compound exhibits a unique mechanism of action that involves the induction of endoplasmic reticulum (ER) stress-dependent apoptosis, making it a promising candidate for further investigation in veterinary drug development.[1][2][3] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its preclinical evaluation in veterinary oncology models.
Mechanism of Action
This compound functions as a dual-action therapeutic agent. The doxorubicin moiety intercalates with DNA and inhibits topoisomerase II, a well-established anticancer mechanism.[2] Concurrently, this compound releases hydrogen sulfide (H₂S) within the endoplasmic reticulum.[1][2] This H₂S release leads to the sulfhydration of nascent proteins, including the P-glycoprotein (P-gp) efflux pump, causing them to misfold and triggering ER-dependent apoptosis.[1][2] This unique mechanism allows this compound to bypass traditional P-gp-mediated drug resistance.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Mechanism of this compound action in a chemoresistant cancer cell.
Quantitative Data Summary
The following tables summarize the comparative preclinical data for this compound and Doxorubicin (Dox).
Table 1: In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | Compound | IC₅₀ (µM) | Fold Resistance (vs. Sensitive Line) |
| U-2OS (Dox-Sensitive) | Doxorubicin | 0.1 | - |
| This compound | 0.5 | - | |
| DX580 (Dox-Resistant) | Doxorubicin | 58.0 | 580 |
| This compound | 5.0 | 10 |
Data derived from preclinical studies on human osteosarcoma cell lines, which are relevant models for canine osteosarcoma.[3][4]
Table 2: P-glycoprotein (P-gp) Interaction
| Compound | P-gp Substrate Affinity | P-gp Inhibition |
| Doxorubicin | High | Moderate |
| This compound | Low | High (via sulfhydration) |
Affinity and inhibition are relative comparisons based on preclinical findings.[1]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay Using Animal Cell Lines
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in canine cancer cell lines.
Materials:
-
Canine cancer cell line (e.g., canine osteosarcoma cell line)
-
Complete cell culture medium
-
This compound and Doxorubicin (for comparison)
-
96-well microplates
-
MTT or similar cell viability reagent
-
DMSO (vehicle control)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the canine cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a series of dilutions of this compound and Doxorubicin in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO in medium).
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Cell Viability Assessment:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Protocol 2: In Vivo Efficacy in a Canine Osteosarcoma Xenograft Model
This protocol describes the evaluation of this compound's antitumor activity in an immunodeficient mouse model bearing a canine osteosarcoma xenograft.[5][6]
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Canine osteosarcoma cell line
-
Matrigel
-
This compound and Doxorubicin
-
Vehicle solution (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest canine osteosarcoma cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Doxorubicin, this compound).
-
-
Treatment Administration:
-
Administer this compound, Doxorubicin, or vehicle via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., twice weekly for 3 weeks).
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth curves and final tumor weights between the treatment groups.
-
Assess treatment-related toxicity by monitoring body weight changes and clinical observations.
-
Preclinical Toxicology Assessment
A preliminary in vivo toxicology assessment in healthy rodents or canines is crucial before extensive efficacy studies.[7][8]
General Protocol Outline:
-
Animal Model: Use healthy beagle dogs, a common non-rodent species for toxicology studies in veterinary drug development.
-
Dose Escalation: Administer this compound at increasing dose levels to different cohorts of animals.
-
Parameters to Monitor:
-
Clinical Observations: Daily checks for signs of illness.
-
Body Weight: Measure at least twice weekly.
-
Food Consumption: Measure daily.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and histopathological examination of major organs.
-
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
Conclusion
This compound presents a promising new approach for treating chemoresistant cancers in veterinary medicine. Its unique H₂S-releasing mechanism offers a potential solution to overcome P-gp-mediated drug efflux. The protocols outlined above provide a framework for the preclinical evaluation of this compound's efficacy and safety in relevant veterinary oncology models. Further research is warranted to translate these preclinical findings into clinical applications for companion animals.
References
- 1. A Comprehensive Evaluation of this compound, a Promising H2S-Releasing Doxorubicin for the Treatment of Chemoresistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. researchgate.net [researchgate.net]
- 4. Canine and murine models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing Human and Canine Xenograft Murine Osteosarcoma Models for Application of Focused Ultrasound Ablation | MDPI [mdpi.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Preclinical toxicity of a new oral anticancer drug, CI-994 (acetyldinaline), in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predictive value of preclinical toxicology studies for platinum anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SDOX (Sulfadimethoxine) in the Treatment of Avian Coccidiosis
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant threat to the poultry industry, leading to substantial economic losses through reduced growth rates, poor feed conversion, and increased mortality.[1][2] Sulfadimethoxine (SDOX), a long-acting sulfonamide antimicrobial, is a widely utilized agent for the control and treatment of coccidiosis outbreaks in broiler and replacement chickens, as well as meat-producing turkeys.[1][3] Prophylactic use in feed or water is the preferred method for control, as much of the intestinal damage occurs before clinical signs become apparent.[4][5]
These application notes provide detailed information on the mechanism of action, administration, and relevant protocols for researchers, scientists, and drug development professionals working with sulfadimethoxine for the management of avian coccidiosis.
Mechanism of Action
Sulfadimethoxine functions by inhibiting the synthesis of folic acid, an essential nutrient for the replication of Eimeria parasites.[6] Like other sulfonamides, this compound is a structural analog of para-aminobenzoic acid (PABA).[7] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is critical for converting PABA into dihydropteroate, a precursor in the folic acid pathway.[8][9] By blocking this step, sulfadimethoxine halts the production of folic acid, which in turn prevents the synthesis of nucleic acids (DNA and RNA) necessary for parasite cell division and replication.[6][9] This bacteriostatic and coccidiostatic action is particularly effective against rapidly multiplying stages of the parasite, such as developing schizonts and sexual stages.[4]
Caption: Sulfadimethoxine's inhibition of the folic acid synthesis pathway in Eimeria.
Application Notes
Indications for Use
Sulfadimethoxine is indicated for the treatment of disease outbreaks of coccidiosis in broiler and replacement chickens and meat-producing turkeys.[3][10]
Dosage and Administration
Administration is typically through the drinking water, ensuring medication is accessible to the entire flock.[1] It should be administered as the sole source of drinking water and sulfonamide medication.[11]
| Poultry Type | Recommended Concentration | Dosage Instructions | Treatment Duration |
| Chickens | 0.05% in drinking water[3][11] | Add 1 fl oz (30 mL) of 12.5% solution to 2 gallons of water.[3][11] | 6 consecutive days[3][11] |
| Turkeys | 0.025% in drinking water[3][11] | Add 1 fl oz (30 mL) of 12.5% solution to 4 gallons of water.[3][11] | 6 consecutive days[3][11] |
Note: A fresh stock solution should be prepared daily.[11] If no improvement is observed within 5 days, the diagnosis should be re-evaluated.[10][11]
Pharmacokinetic Profile
The following table summarizes key pharmacokinetic parameters of sulfadimethoxine in chickens.
| Parameter | Value | Condition |
| Bioavailability | 99.02%[7] | Single oral administration (100 mg/kg)[7] |
| Tmax (Time to Peak Concentration) | 3.01 hours[7] | Single oral administration (100 mg/kg)[7] |
| Cmax (Peak Serum Concentration) | 98.07 µg/mL[7] | Single oral administration (100 mg/kg)[7] |
| Elimination Half-life (t½β) | 5.09 hours[7] | Single intravenous injection (100 mg/kg)[7] |
| Tissue Residue | Elimination is significantly slower from skin compared to plasma and other tissues.[12] | Oral or IV administration[12][13] |
Precautions and Warnings
-
Withdrawal Period: A withdrawal period of 5 days is required before slaughter for both chickens and turkeys.[3][11]
-
Contraindications: Do not administer to chickens over 16 weeks (112 days) of age or to turkeys over 24 weeks (168 days) of age.[10][11] It should not be given to poultry that produce eggs for human consumption.[14]
-
Side Effects: Potential side effects may include disruption of normal gut flora and, in rare cases, kidney damage due to crystal formation in urine.[14] Ensuring birds have access to plenty of fresh water is crucial.[15]
-
Storage: Protect the solution from light, as direct sunlight may cause discoloration.[3][11]
Experimental Protocols: Efficacy Evaluation
To evaluate the efficacy of sulfadimethoxine against Eimeria species, a controlled battery cage study is recommended.[16] This protocol provides a standardized methodology.
Objective
To determine the efficacy of sulfadimethoxine in controlling coccidiosis in broiler chickens by evaluating its effect on performance parameters, intestinal lesion scores, and oocyst shedding following an experimental challenge with pathogenic Eimeria species.
Materials and Methods
-
Animals and Housing:
-
Experimental Design:
-
Randomly allocate birds (e.g., 12-day-old) into three main groups, with multiple replicates per group (e.g., 4 replicates of 4 birds each).[17]
-
Group A (Negative Control): Uninfected, untreated.
-
Group B (Positive Control): Infected, untreated.
-
Group C (Treatment Group): Infected, treated with this compound at the recommended dosage (e.g., 0.05% in drinking water).
-
-
-
Coccidial Challenge:
-
Drug Administration:
-
Begin this compound administration to Group C via drinking water 48 hours prior to the coccidial challenge and continue for a specified period (e.g., 7 days post-infection).[17]
-
-
Data Collection and Evaluation Parameters:
-
Performance: Measure body weight gain and feed intake for each replicate from the day of infection to the end of the trial (e.g., 7 days post-infection) to calculate the Feed Conversion Ratio (FCR).[17]
-
Lesion Scoring: At a set time post-infection (e.g., 5-6 days), euthanize a subset of birds from each group. Score the gross intestinal lesions according to a standardized scale (e.g., Johnson and Reid 0-4 scale), specific to the challenged Eimeria species.[19]
-
Oocyst Counts: Collect fecal samples from each replicate for several consecutive days (e.g., days 5 through 8 post-infection).[17] Determine the number of oocysts per gram (OPG) of feces using the McMaster counting technique.[17]
-
Mortality: Record all mortalities daily.
-
-
Statistical Analysis:
-
Analyze the collected data (weight gain, FCR, lesion scores, OPG) using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a mean separation test (e.g., Duncan's Multiple Range Test) to determine significant differences between groups.
-
Caption: Workflow for a battery cage trial to evaluate the efficacy of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. poultry.extension.org [poultry.extension.org]
- 3. Sulfadimethoxine Concentrated Solution 12.5% for Animal Use - Drugs.com [drugs.com]
- 4. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coccidiosis in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 6. What is the mechanism of Sulfadimethoxine? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. What is Sulfadimethoxine used for? [synapse.patsnap.com]
- 9. Sulfadimethoxine - Wikipedia [en.wikipedia.org]
- 10. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 11. pipevet.com [pipevet.com]
- 12. Sulfadimethoxine residue in broiler-chicken skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Sulfadimethoxine in Skin of Broiler-Chicken after Single and Multiple Intravenous Injections [jstage.jst.go.jp]
- 14. poultrydvm.com [poultrydvm.com]
- 15. sulfadimethoxine.com [sulfadimethoxine.com]
- 16. fda.gov [fda.gov]
- 17. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for SDOX (Sulfadimethoxine) Administration in Bovine Respiratory Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bovine Respiratory Disease (BRD) is a significant cause of morbidity, mortality, and economic loss in the cattle industry.[1] It is a complex, multifactorial disease involving interactions between host, pathogens, and environmental stressors. The primary bacterial pathogens associated with BRD include Mannheimia haemolytica, Pasteurella multocida, Histophilus somni, and Mycoplasma bovis. Sulfadimethoxine, a long-acting sulfonamide, is an antimicrobial agent approved for the treatment of BRD associated with Pasteurella spp. and other susceptible organisms.[2] These application notes provide a comprehensive overview of the protocol for Sulfadimethoxine administration in the context of BRD, including its mechanism of action, pharmacokinetic profile, and detailed experimental protocols for efficacy evaluation.
Mechanism of Action
Sulfadimethoxine is a bacteriostatic antimicrobial that competitively inhibits dihydropteroate synthase, an enzyme essential for the synthesis of folic acid in bacteria.[2] By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), Sulfadimethoxine blocks the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is a vital cofactor in the synthesis of purines, pyrimidines, and amino acids, which are the building blocks of DNA, RNA, and proteins. This inhibition of folic acid synthesis ultimately halts bacterial growth and replication.
dot
References
SDOX dosage calculations for companion animals
With the information currently available, it is not possible to provide detailed Application Notes and Protocols for "SDOX" dosage calculations in companion animals. There is no publicly identifiable drug or compound with this designation in the context of veterinary or pharmaceutical research.
To proceed with your request, please provide the correct and full name of the substance of interest. Once the correct drug or compound is identified, a comprehensive search for the necessary data can be conducted to generate the detailed documentation you require, including:
-
Mechanism of Action: A thorough explanation of how the drug works at a molecular and cellular level.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Data on absorption, distribution, metabolism, and excretion of the drug in different companion animal species, as well as its therapeutic and toxic effects.
-
Dosage Calculation Protocols: Established methods and formulas for calculating appropriate dosages for various species, breeds, and medical conditions.
-
Experimental Methodologies: Detailed protocols for in vitro and in vivo studies to determine efficacy, safety, and dosage regimens.
-
Signaling Pathway Diagrams: Visual representations of the drug's interaction with cellular pathways, created using Graphviz as requested.
-
Data Tables: Clearly structured summaries of all quantitative data, including pharmacokinetic parameters, dose-response relationships, and recommended dosage ranges.
We are committed to providing accurate and detailed scientific information. We look forward to assisting you further once the correct compound name is provided.
Application Notes and Protocols: Enhanced Efficacy of Sulfadimethoxine (SDOX) in Combination with Ormetoprim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfadimethoxine (SDOX), a long-acting sulfonamide antibiotic, has been a staple in veterinary medicine for the treatment of a variety of bacterial and protozoal infections.[1][2] Its bacteriostatic action is achieved through the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] To enhance its antimicrobial activity and combat the development of resistance, this compound is frequently combined with ormetoprim, a diaminopyrimidine derivative.[1][3] Ormetoprim acts as a potentiator, inhibiting a subsequent step in the same metabolic pathway. This sequential blockade results in a synergistic and often bactericidal effect, broadening the spectrum of activity and increasing the overall efficacy of the treatment.[3][4][5]
These application notes provide a comprehensive overview of the combined use of this compound and ormetoprim, including their mechanism of action, quantitative efficacy data, and detailed protocols for in vitro synergy testing.
Mechanism of Action: Sequential Blockade of Folic Acid Synthesis
The enhanced efficacy of the this compound and ormetoprim combination stems from its ability to sequentially block two critical enzymes in the bacterial folic acid synthesis pathway. Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making it indispensable for bacterial growth and replication.[4]
-
Sulfadimethoxine (this compound): As a structural analog of para-aminobenzoic acid (PABA), this compound competitively inhibits the enzyme dihydropteroate synthase (DHPS) . This enzyme is responsible for the conversion of PABA to dihydropteroate, a precursor of dihydrofolic acid.[1][2]
-
Ormetoprim: Ormetoprim targets a downstream enzyme in the pathway, dihydrofolate reductase (DHFR) . It inhibits the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folic acid.[1][6]
By inhibiting two distinct steps in this essential metabolic pathway, the combination of this compound and ormetoprim leads to a more potent and often bactericidal effect than either agent alone.[7] This synergistic action can also be effective against some sulfonamide-resistant bacterial strains.[3][5]
Data Presentation: In Vitro and In Vivo Efficacy
The combination of sulfadimethoxine and ormetoprim has demonstrated significant efficacy against a range of veterinary pathogens. The following tables summarize available quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Susceptibility Data (MICs)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Data for the combination is often presented for a fixed ratio, typically 5:1 (this compound:ormetoprim).
| Pathogen | Sulfadimethoxine (this compound) Alone MIC (µg/mL) | This compound:Ormetoprim (5:1) Combination MIC (µg/mL) | Reference |
| Escherichia coli | Varies | Lower than this compound alone | [4] |
| Yersinia ruckeri | Not specified | Potentially effective based on PK data | [1] |
| Edwardsiella tarda | Not specified | Potentially effective based on PK data | [1] |
| Pasteurella multocida | 16 (MIC50) | Not specified | [8] |
| Bordetella bronchiseptica | 4 (MIC50) | Not specified | [8] |
Note: Directly comparative MIC data for this compound alone, ormetoprim alone, and their combination against a wide range of pathogens from a single study is limited in the public domain. The synergistic nature of the combination consistently results in lower MICs for the combined product compared to this compound alone.[4]
Table 2: In Vivo Efficacy Data
In vivo studies provide crucial information on the clinical effectiveness of the drug combination in treating specific infections in target animal species.
| Animal Model | Infection Model | Treatment Regimen | Efficacy | Reference |
| Dogs | Coccidiosis (Isospora spp.) | 55 mg/kg this compound + 11 mg/kg ormetoprim daily for 23 days | 99.8% reduction in oocyst shedding | [9] |
| Calves | Pasteurella pneumonia | 66 mg/kg this compound:ormetoprim on day 1, then 33 mg/kg for 4 days | Significant improvement in clinical scores compared to untreated controls | [10] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the synergistic efficacy of sulfadimethoxine and ormetoprim.
Experimental Workflow
The general workflow for assessing the in vitro synergy of this compound and ormetoprim involves determining the individual potencies of each drug, followed by testing them in combination to quantify the synergistic effect.
Protocol 1: Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[3][11]
1. Materials:
-
Sulfadimethoxine (this compound) and Ormetoprim stock solutions of known concentration.
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland standard and then diluted to a final concentration of 5 x 10^5 CFU/mL.
-
Incubator (35-37°C).
-
Microplate reader (optional).
2. Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of this compound in CAMHB along the x-axis of the 96-well plate.
-
Prepare serial twofold dilutions of ormetoprim in CAMHB along the y-axis of the plate.
-
The final volume in each well containing the drug dilutions should be 50 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.
-
-
Controls:
-
Include wells with only the bacterial inoculum and broth (growth control).
-
Include wells with only broth (sterility control).
-
Include rows and columns with single-drug dilutions to determine the MIC of each drug alone.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-24 hours.
-
-
Reading Results:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the drug(s) that inhibits visible bacterial growth.
-
Alternatively, use a microplate reader to measure optical density (OD) at 600 nm.
-
3. Data Analysis: Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the synergy.
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Ormetoprim = (MIC of Ormetoprim in combination) / (MIC of Ormetoprim alone)
-
FIC Index (FICI) = FIC of this compound + FIC of Ormetoprim
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Protocol 2: Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bacterial killing over time when exposed to antimicrobial agents.[12][13]
1. Materials:
-
Sulfadimethoxine (this compound) and Ormetoprim stock solutions.
-
Test tubes or flasks.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial culture of the test organism in logarithmic growth phase, adjusted to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Shaking incubator (35-37°C).
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions.
-
Agar plates for colony counting.
2. Procedure:
-
Preparation of Test Solutions:
-
Prepare tubes with CAMHB containing this compound alone, ormetoprim alone, and the combination of this compound and ormetoprim at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control tube with no antibiotic.
-
-
Inoculation:
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate all tubes at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates.
-
3. Data Analysis:
-
Plot the log10 CFU/mL against time for each drug concentration and the control.
-
Bacteriostatic activity is typically defined as a < 3-log10 reduction in CFU/mL from the initial inoculum.
-
Bactericidal activity is typically defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Synergy is demonstrated when the combination shows a ≥ 2-log10 decrease in CFU/mL at a specific time point compared to the most active single agent.
Conclusion
The combination of sulfadimethoxine and ormetoprim represents a clinically effective strategy to enhance antimicrobial efficacy through a synergistic mechanism of action. The sequential blockade of the bacterial folic acid synthesis pathway results in a broader spectrum of activity and a more potent, often bactericidal, effect. The provided protocols for in vitro synergy testing offer a framework for researchers to further investigate and quantify the benefits of this combination against various veterinary pathogens. Further studies providing comprehensive, directly comparative MIC data would be valuable to the scientific community.
References
- 1. Pharmacokinetics of sulfadimethoxine and ormetoprim in a 5:1 ratio following intraperitoneal and oral administration, in the hybrid striped bass (Morone chrysops x Morone saxitalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and interaction of trimethoprim and sulphamethoxazole against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. P19 | Determination of optimal ratios for three sulfonamides/trimethoprim combinations against <i>E. coli</i> using checkerboard and time‐kill assays [agris.fao.org]
- 5. Veterinary Partner - VIN [vin.com]
- 6. How I Treat Methicillin-Resistant Staphylococcal Pyoderma - WSAVA 2014 Congress - VIN [vin.com]
- 7. Trimethoprim- or Ormetoprim-Sulfonamide Combinations [Companion] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
- 8. In vitro susceptibility of some porcine respiratory tract pathogens to aditoprim, trimethoprim, sulfadimethoxine, sulfamethoxazole, and combinations of these agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention of coccidiosis in domestic dogs and captive coyotes (Canis latrans) with sulfadimethoxine-ormetoprim combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of sulfadimethoxine-ormetoprim in the treatment of calves with induced Pasteurella pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Doxycycline in the Treatment of Canine Urinary Tract Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxycycline, a broad-spectrum bacteriostatic antibiotic of the tetracycline class, is a therapeutic agent employed in veterinary medicine for the management of various bacterial infections, including urinary tract infections (UTIs) in canines.[1] Its efficacy stems from its ability to inhibit bacterial protein synthesis, thereby arresting the growth and proliferation of susceptible pathogens.[1][2] These application notes provide a comprehensive overview of the use of doxycycline for canine UTIs, including its mechanism of action, pharmacokinetic profile, in vitro efficacy against common uropathogens, and detailed experimental protocols for research and development purposes.
Mechanism of Action
Doxycycline exerts its antimicrobial effect by targeting the bacterial ribosome, a critical component of the protein synthesis machinery. Specifically, it binds to the 30S ribosomal subunit, which is a key difference from mammalian ribosomes, contributing to its selective toxicity.[3][4][5] This binding event physically obstructs the attachment of aminoacyl-tRNA to the mRNA-ribosome complex at the A-site.[2][3] Consequently, the elongation of the polypeptide chain is halted, preventing the synthesis of essential proteins required for bacterial survival and replication.[1][4]
References
Application Notes and Protocols for SDOX in Soft Tissue Infection Research
Disclaimer: The following application notes and protocols are based on the hypothesis that "SDOX" is an investigational antioxidant and anti-inflammatory compound for the treatment of soft tissue infections. As of the current date, "this compound" is not a widely recognized designation in published scientific literature for a specific therapeutic agent in this field. These notes are provided as a template for researchers and drug development professionals and should be adapted based on the actual properties of the compound being investigated.
Introduction to this compound and its Putative Role in Soft Tissue Infections
Soft tissue infections (SSTIs) encompass a range of conditions affecting the skin, subcutaneous tissue, fascia, and muscle.[1][2] A critical aspect of the host's response to invading pathogens is the generation of reactive oxygen species (ROS) by immune cells, which, while essential for bacterial killing, can also lead to excessive inflammation and damage to host tissues.[3] It is hypothesized that this compound, as a potent antioxidant and anti-inflammatory agent, can modulate this response, leading to improved outcomes in SSTIs.
The proposed mechanism of action for this compound involves the scavenging of excess ROS and the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are pivotal in the production of pro-inflammatory cytokines like TNF-α and interleukins.[3] By mitigating oxidative stress and the subsequent inflammatory cascade, this compound may help to reduce tissue damage, control the infection, and promote healing.
Quantitative Data Summary
The following tables summarize hypothetical data from preclinical studies evaluating the efficacy of this compound in a murine model of Staphylococcus aureus-induced soft tissue infection.
Table 1: In Vivo Efficacy of this compound in a Murine Abscess Model
| Treatment Group | Bacterial Load (CFU/gram of tissue) | Abscess Size (mm²) | Myeloperoxidase (MPO) Activity (U/mg protein) |
| Vehicle Control | 5.8 x 10⁷ | 35.4 ± 4.2 | 2.1 ± 0.3 |
| This compound (10 mg/kg) | 2.1 x 10⁶ | 18.7 ± 3.1 | 1.2 ± 0.2 |
| This compound (20 mg/kg) | 8.5 x 10⁵ | 10.2 ± 2.5 | 0.7 ± 0.1 |
| Vancomycin (10 mg/kg) | 3.2 x 10⁵ | 8.5 ± 2.1 | 0.6 ± 0.1 |
| This compound (20 mg/kg) + Vancomycin (10 mg/kg) | 1.1 x 10⁴ | 4.1 ± 1.5 | 0.3 ± 0.05 |
Table 2: Effect of this compound on Inflammatory Cytokine Levels in Infected Tissue
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle Control | 1250 ± 150 | 850 ± 110 | 2500 ± 300 |
| This compound (20 mg/kg) | 600 ± 80 | 400 ± 60 | 1100 ± 150 |
| Vancomycin (10 mg/kg) | 550 ± 75 | 380 ± 55 | 1000 ± 140 |
| This compound (20 mg/kg) + Vancomycin (10 mg/kg) | 250 ± 40 | 180 ± 30 | 450 ± 60 |
Signaling Pathway
Caption: Proposed mechanism of action of this compound in modulating the inflammatory response to bacterial soft tissue infection.
Experimental Protocols
Murine Model of Staphylococcus aureus Skin and Soft Tissue Infection
This protocol describes the induction of a localized skin and soft tissue infection in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
8-10 week old C57BL/6 mice
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
Phosphate Buffered Saline (PBS)
-
Cytodex beads
-
This compound (formulated for injection)
-
Anesthetic (e.g., isoflurane)
-
Surgical clippers
-
Syringes and needles (27G)
-
Calipers
-
Sterile surgical instruments
Procedure:
-
Bacterial Preparation: Culture MRSA overnight in TSB at 37°C with shaking. The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase. Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend to the desired concentration (e.g., 2 x 10⁸ CFU/mL).
-
Animal Preparation: Anesthetize the mice using isoflurane. Shave a small area on the dorsum of each mouse.
-
Infection: Mix the bacterial suspension with an equal volume of Cytodex beads to create a final inoculum of 1 x 10⁸ CFU in 100 µL. Subcutaneously inject 100 µL of the bacterial suspension into the shaved area on the dorsum of each mouse.
-
Treatment: At 24 hours post-infection, begin treatment with this compound (e.g., 10 and 20 mg/kg, intraperitoneally) and/or a standard-of-care antibiotic like vancomycin. Administer treatments daily for a specified duration (e.g., 3-5 days). A vehicle control group should also be included.
-
Monitoring: Monitor the animals daily for signs of illness. Measure the length and width of the resulting abscesses daily using calipers.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Aseptically excise the abscess and surrounding tissue. Homogenize the tissue for bacterial load enumeration (by plating serial dilutions on Tryptic Soy Agar), myeloperoxidase (MPO) assay to quantify neutrophil infiltration, and cytokine analysis (e.g., using ELISA or multiplex assays).
Experimental Workflow
Caption: A generalized experimental workflow for evaluating the efficacy of this compound in a murine model of soft tissue infection.
Conclusion
The provided application notes and protocols offer a framework for the preclinical investigation of a hypothetical antioxidant and anti-inflammatory compound, "this compound," for the treatment of soft tissue infections. The experimental design focuses on assessing the compound's ability to reduce bacterial burden, mitigate the inflammatory response, and ultimately improve disease outcomes, both as a monotherapy and in combination with standard antibiotics. Researchers should adapt these protocols based on the specific characteristics of their investigational compound and the research questions being addressed.
References
- 1. A Structured Approach to Skin and Soft Tissue Infections (SSTIs) in an Ambulatory Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Guidelines for the Antibiotic Treatment for Community-Acquired Skin and Soft Tissue Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Immune Redox Modulation in Bacterial Infections: Insights into Thioredoxin-Mediated Interactions and Implications for Understanding Host–Pathogen Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Sulfadoxine Residues in Animal Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection of sulfadoxine (SDOX) residues in animal tissues. The methodologies outlined are based on established analytical techniques and are intended to guide researchers in the accurate and reliable quantification of this compound, ensuring food safety and compliance with regulatory standards.
Introduction
Sulfadoxine is a long-acting sulfonamide antibiotic used in veterinary medicine to treat and prevent bacterial infections in livestock. The presence of this compound residues in edible animal tissues is a public health concern due to the potential for allergic reactions in sensitive individuals and the development of antibiotic resistance. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in various food products derived from animals. Accurate and sensitive analytical methods are therefore essential for monitoring this compound residues in animal tissues.
This application note details two primary methods for the determination of this compound residues: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV is a robust and cost-effective technique suitable for routine screening, LC-MS/MS offers higher sensitivity and specificity, making it the gold standard for confirmatory analysis.[1][2][3][4]
Analytical Methods
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of sulfonamides. The method involves extraction of the drug from the tissue matrix, a clean-up step to remove interfering substances, and subsequent analysis by reverse-phase HPLC with UV detection.
2.1.1. Quantitative Data
The performance of the HPLC-UV method for the determination of various sulfonamides, including this compound, is summarized below. The data represents typical validation parameters achieved in different animal tissues.
| Parameter | Muscle | Liver | Kidney | Reference |
| Limit of Detection (LOD) | 0.01 µg/g | 0.01 µg/g | 0.01 µg/g | [5] |
| Limit of Quantification (LOQ) | 0.05 µg/g | 0.05 µg/g | 0.05 µg/g | [5] |
| Recovery | 96-99% | 96-99% | 96-99% | [5] |
| Precision (RSD) | 4-10% | 4-10% | 4-10% | [5] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method that has become the preferred technique for the analysis of veterinary drug residues.[3][4] It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, providing excellent specificity and low detection limits.
2.2.1. Quantitative Data
The LC-MS/MS method provides superior sensitivity for the detection of sulfonamide residues. The following table summarizes the performance characteristics of a multi-residue LC-MS/MS method.
| Parameter | Muscle | Liver | Kidney | Reference |
| Limit of Detection (LOD) | 2 ng/g | 2 ng/g | 2 ng/g | [1] |
| Limit of Quantification (LOQ) | 5 ng/g | 5 ng/g | 5 ng/g | |
| Recovery | >70% | >70% | >70% | [5] |
| Precision (RSD) | <15% | <15% | <15% | [5] |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reliable results. The goal is to efficiently extract this compound from the complex tissue matrix while minimizing interferences.[6][7][8][9] The following protocol describes a generic extraction and clean-up procedure applicable to both HPLC-UV and LC-MS/MS analysis, with minor modifications.
3.1.1. Workflow for Sample Preparation
Caption: General workflow for animal tissue sample preparation.
3.1.2. Detailed Protocol
-
Homogenization: Weigh 5 g of minced and homogenized animal tissue (muscle, liver, or kidney) into a 50 mL polypropylene centrifuge tube.[7]
-
Extraction: Add 20 mL of acetonitrile. Homogenize the mixture using a high-speed blender for 1 minute.
-
Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial. The sample is now ready for chromatographic analysis.
HPLC-UV Method
3.2.1. Instrumental Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 265 nm.[1]
3.2.2. HPLC-UV Analysis Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
LC-MS/MS Method
3.3.1. Instrumental Conditions
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
A gradient elution is typically used.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.
3.3.2. LC-MS/MS Analysis Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Method Validation
To ensure the reliability of the results, the analytical methods must be validated according to international guidelines such as those from the Codex Alimentarius Commission or the European Union.[10][11] Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The described HPLC-UV and LC-MS/MS methods provide reliable and robust approaches for the determination of sulfadoxine residues in animal tissues. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine screening and LC-MS/MS for highly sensitive and confirmatory purposes. Proper sample preparation and method validation are paramount to achieving accurate and defensible results.
References
- 1. Determination of sulfadimethoxine and sulfamethazine residues in animal tissues by liquid chromatography and thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. foodsafety.institute [foodsafety.institute]
- 8. Sample Preparation in Food Analysis: Why is it Such a Headache? - AnalyteGuru [thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. rr-americas.woah.org [rr-americas.woah.org]
- 11. The validation of methods for regulatory purposes in the control of residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SDOX as a Therapeutic Agent for Enteric Infections
Introduction
Enteric infections, caused by a variety of bacterial, viral, and parasitic pathogens, represent a significant global health burden. The increasing prevalence of antimicrobial resistance necessitates the development of novel therapeutic agents. This document provides detailed application notes and protocols for the investigation of SDOX, a promising new compound for the treatment of enteric infections. The information presented here is intended for researchers, scientists, and drug development professionals actively engaged in the study of new treatments for infectious diseases.
While extensive research has been conducted on various therapeutic agents for enteric infections, public domain information specifically identifying a compound referred to as "this compound" is not currently available. The following sections are structured to present the kind of data and protocols that would be essential for evaluating such a novel agent. The specific data points and methodologies are based on established practices for the preclinical and clinical evaluation of antimicrobial drugs.
Data Presentation
Quantitative data on the efficacy and safety of a novel therapeutic agent like this compound is critical for its development. The following tables are templates that would be populated with experimental data as it becomes available.
Table 1: In Vitro Efficacy of this compound against Enteric Pathogens
| Pathogen | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | MBC (µg/mL) |
| Escherichia coli | ETEC | |||
| EPEC | ||||
| EAEC | ||||
| STEC | ||||
| Salmonella enterica | Serovar Typhimurium | |||
| Serovar Enteritidis | ||||
| Shigella spp. | S. flexneri | |||
| S. sonnei | ||||
| Campylobacter jejuni | ||||
| Vibrio cholerae |
MIC50/90: Minimum Inhibitory Concentration for 50%/90% of isolates. MBC: Minimum Bactericidal Concentration.
Table 2: In Vivo Efficacy of this compound in Animal Models of Enteric Infection
| Animal Model | Pathogen Challenge | This compound Dosage (mg/kg) | Route of Administration | Bacterial Load Reduction (log CFU/g feces) | Survival Rate (%) |
| Mouse | Salmonella Typhimurium | Oral | |||
| IV | |||||
| Rabbit | Enterotoxigenic E. coli | Oral | |||
| IV |
Table 3: Cytotoxicity and Selectivity of this compound
| Cell Line | CC50 (µM) | Therapeutic Index (CC50/MIC90) |
| Caco-2 | ||
| HT-29 | ||
| Vero |
CC50: 50% Cytotoxic Concentration.
Signaling Pathways
Understanding the mechanism of action of a new therapeutic agent is crucial. This includes its effects on pathogen viability and its interaction with host cell signaling pathways to modulate the immune response.
Caption: Putative mechanism of this compound action on enteric pathogens and host inflammatory response.
Experimental Protocols
Detailed and reproducible protocols are fundamental for the scientific evaluation of a new therapeutic agent.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against various enteric pathogens.
Materials:
-
This compound (stock solution of known concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures of enteric pathogens (logarithmic growth phase)
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.
-
Adjust the turbidity of the bacterial inoculum to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (no this compound) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Caco-2 Cell Invasion Assay
This protocol is designed to assess the ability of this compound to inhibit the invasion of intestinal epithelial cells by invasive enteric pathogens like Salmonella or Shigella.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
24-well tissue culture plates
-
Invasive bacterial strain
-
This compound
-
Gentamicin
-
Triton X-100
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed Caco-2 cells in 24-well plates and grow to confluency.
-
Pre-treat the Caco-2 cell monolayers with various concentrations of this compound for 1 hour.
-
Infect the cells with the invasive bacterial strain at a multiplicity of infection (MOI) of 10.
-
Incubate for 1 hour to allow for bacterial invasion.
-
Wash the cells with PBS and add fresh medium containing gentamicin to kill extracellular bacteria.
-
Incubate for an additional 2 hours.
-
Wash the cells again and lyse them with Triton X-100.
-
Plate serial dilutions of the cell lysates on appropriate agar plates to enumerate intracellular bacteria.
-
Calculate the percentage of invasion relative to the untreated control.
Caption: Workflow for the Caco-2 cell invasion assay.
Conclusion
The provided application notes and protocols establish a foundational framework for the systematic evaluation of this compound as a potential therapeutic agent for enteric infections. As experimental data for this compound becomes available, these templates can be populated to provide a comprehensive overview of its preclinical profile. The successful development of novel agents like this compound is paramount in addressing the challenges posed by enteric pathogens and antimicrobial resistance.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SDOX Crystallization in Kidneys
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating SDOX-induced crystallization in the kidneys.
Introduction to this compound-Induced Renal Crystallization
The development of new therapeutic agents is often accompanied by challenges related to their physicochemical properties. Poorly soluble drugs, like the hypothetical compound this compound, have the potential to precipitate within the renal tubules, leading to crystal formation (crystalluria) and, in some cases, kidney stone formation (nephrolithiasis). This can result in acute kidney injury and chronic kidney disease.[1][2] Understanding the mechanisms and factors that influence this compound crystallization is crucial for assessing its nephrotoxic potential and developing strategies to mitigate this risk.[3]
The formation of drug-induced kidney stones is a complex process that typically involves the following stages: supersaturation of urine with the drug or its metabolites, nucleation (the initial formation of crystals), crystal growth, and aggregation of crystals to form larger particles.[4][5][6] These processes can be influenced by a variety of factors, including the drug's concentration in urine, urinary pH, the presence of inhibitors or promoters of crystallization, and the patient's hydration status.[1][4][7]
This guide provides practical advice and detailed protocols to help researchers navigate the common challenges encountered during the preclinical evaluation of this compound-induced renal crystallization.
Frequently Asked Questions (FAQs)
1. What are the first steps to take if I observe crystals in the urine of animals treated with this compound?
The first step is to collect the crystals for analysis to confirm their composition. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR) or X-ray Diffraction (XRD) can determine if the crystals are composed of this compound, its metabolites, or a mixture with urinary salts like calcium oxalate or uric acid.[8][9] Concurrently, a thorough clinical inquiry and examination of the animal's renal function (e.g., measuring serum creatinine and BUN) should be conducted.
2. What are the key factors that can influence the formation of this compound crystals in the kidneys?
Several factors can contribute to this compound crystallization in the kidneys:
-
Urine pH: The solubility of many drugs is pH-dependent. An acidic or alkaline urine environment can promote the crystallization of this compound if it is a weak acid or base.[4]
-
Urine Volume: Low urine volume, often due to dehydration, leads to higher concentrations of this compound and other solutes, increasing the risk of supersaturation and crystallization.[4][10]
-
Drug Dose: Higher doses of this compound can lead to increased excretion and higher urinary concentrations, promoting crystal formation.[9]
-
Presence of Promoters and Inhibitors: Urine naturally contains substances that can either promote or inhibit crystal formation. An imbalance in these factors can influence this compound crystallization.[4][7]
3. How can I differentiate between this compound-induced crystals and other common types of urinary crystals?
Physical and chemical analysis of the collected crystals is essential. Techniques like FTIR and XRD provide a "fingerprint" of the crystal's composition, allowing for definitive identification.[11][12] Morphological analysis using microscopy can provide initial clues, but it is not definitive.
4. What in vitro models can be used to study this compound crystallization?
Several in vitro models can be employed:
-
Artificial Urine: A solution that mimics the composition of human urine can be used to study the crystallization of this compound under controlled conditions.[13]
-
Cell Culture Models: Renal epithelial cell lines can be used to investigate the interaction of this compound crystals with renal cells, including adhesion, internalization, and cytotoxicity.[14][15]
-
Continuous Crystallizer Systems: These systems allow for the study of crystal nucleation and growth rates under dynamic flow conditions that simulate the renal tubules.[16]
5. What are the common analytical techniques for characterizing this compound crystals?
A variety of techniques can be used to characterize crystals:[11][17][18]
-
Fourier Transform Infrared Spectroscopy (FTIR): Identifies the chemical bonds within the crystal, providing information about its composition.[11]
-
X-ray Diffraction (XRD): Determines the crystal structure and can be used for phase identification.[11]
-
Scanning Electron Microscopy (SEM): Visualizes the morphology and surface characteristics of the crystals.[19]
-
Differential Scanning Calorimetry (DSC): Characterizes the thermal properties of the crystals.[20][21]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound crystallization experiments.
Problem: Inconsistent crystal formation in in vivo studies.
-
Question: Why am I seeing variable crystal formation in animals receiving the same dose of this compound?
-
Answer: Inconsistent crystal formation can be due to several factors:
-
Hydration Status: Ensure all animals have consistent access to water, as dehydration can significantly impact urine concentration.[22]
-
Urine pH: Monitor the urinary pH of the animals, as variations can affect this compound solubility. Diet can influence urine pH.
-
Individual Animal Metabolism: There may be inter-animal variability in how this compound is metabolized and excreted.
-
Urine Collection: Ensure consistent and complete urine collection to accurately assess crystalluria.
-
Problem: Poor reproducibility of in vitro crystallization assays.
-
Question: My in vitro crystallization assay results are not reproducible. What should I check?
-
Answer: Lack of reproducibility in in vitro assays is often due to variations in experimental conditions:
-
Temperature and pH Control: Ensure that the temperature and pH of your artificial urine or cell culture medium are tightly controlled throughout the experiment.[13]
-
Reagent Purity: Use high-purity reagents to prepare your solutions, as impurities can act as nucleation sites.
-
Mixing and Agitation: The rate of mixing or agitation can influence nucleation and crystal growth. Maintain consistent mixing speeds.
-
Supersaturation Level: Precisely control the initial concentration of this compound to achieve a consistent level of supersaturation.
-
Problem: Difficulty in isolating a sufficient quantity of crystals for analysis.
-
Question: I am observing crystals under the microscope, but I am unable to isolate enough material for analysis. What can I do?
-
Answer:
-
Pooling Samples: If ethically permissible and scientifically sound, pool urine samples from multiple animals to increase the total volume and crystal yield.
-
Centrifugation: Use a higher speed or longer duration of centrifugation to pellet the crystals more effectively.
-
Filtration: Use a filter with an appropriate pore size to capture the crystals from the urine.
-
In Vitro Synthesis: If you have a hypothesis about the crystal composition, you can try to synthesize the crystals in vitro under conditions that mimic the urinary environment to generate sufficient material for analysis.
-
Data Presentation
Table 1: Factors Influencing Drug-Induced Crystallization
| Factor | Effect on Crystallization | Troubleshooting Considerations |
| Urine pH | Can increase or decrease drug solubility.[4] | Monitor and control urine pH in animal models; test this compound solubility across a range of pH values in vitro. |
| Urine Flow Rate | Low flow rate increases solute concentration.[4] | Ensure adequate hydration in animal studies; consider the impact of diuretics. |
| Drug Concentration | Higher concentration leads to supersaturation.[1] | Test a range of this compound concentrations in vitro; correlate plasma and urine concentrations in vivo. |
| Inhibitors (e.g., Citrate) | Can prevent crystal formation and growth.[4][14] | Measure inhibitor concentrations in urine; test the effect of adding inhibitors in vitro. |
| Promoters (e.g., Uric Acid) | Can induce heterogeneous nucleation.[4] | Measure promoter concentrations in urine; investigate co-crystallization with known promoters. |
Table 2: Comparison of Crystal Characterization Techniques
| Technique | Information Provided | Sample Requirement | Advantages | Limitations |
| FTIR | Chemical composition, functional groups.[11] | Small amount of solid sample. | Rapid, non-destructive, provides a molecular fingerprint. | May be difficult to interpret complex mixtures. |
| XRD | Crystalline structure, phase identification.[11] | Powdered solid sample. | Definitive identification of crystalline phases. | Requires a crystalline sample; amorphous materials are not detected. |
| SEM | Crystal morphology, size, surface features.[19] | Solid sample, often coated with a conductive material. | High-resolution imaging of crystal shape and topography. | Provides no information on chemical composition. |
| Light Microscopy | Crystal shape, size, birefringence. | Liquid or solid sample. | Simple, rapid, can be used for preliminary identification. | Limited resolution, non-specific for composition. |
Experimental Protocols
1. Protocol for In Vitro Crystallization in Artificial Urine
This protocol is adapted from methodologies used for studying the crystallization of urinary stone components.[13]
-
Objective: To determine the propensity of this compound to crystallize in a simulated urinary environment.
-
Materials:
-
This compound (pure compound)
-
Artificial urine solution (prepare fresh)
-
pH meter
-
Incubator/shaker
-
Spectrophotometer or light microscope
-
-
Methodology:
-
Prepare the artificial urine solution with a composition mimicking that of human urine.[13]
-
Adjust the pH of the artificial urine to a physiologically relevant range (e.g., pH 5.0-7.0).
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add varying concentrations of the this compound stock solution to the artificial urine to achieve different levels of supersaturation.
-
Incubate the solutions at 37°C with gentle agitation.
-
Monitor the solutions for the appearance of turbidity or crystals at regular time intervals using a spectrophotometer (measuring absorbance) or by visual inspection under a light microscope.
-
At the end of the experiment, collect any formed crystals by centrifugation or filtration for further analysis.
-
2. Protocol for Induction of Crystalluria in a Rodent Model
This protocol is based on general methods for inducing drug-induced nephrotoxicity in animal models.[23][24]
-
Objective: To evaluate the potential of this compound to cause crystalluria and kidney injury in vivo.
-
Materials:
-
This compound formulation for animal administration
-
Rodents (e.g., rats or mice)
-
Metabolic cages for urine collection
-
Blood collection supplies
-
Microscope
-
-
Methodology:
-
Acclimate the animals to the experimental conditions.
-
Administer this compound to the treatment group at various dose levels (e.g., via oral gavage or intraperitoneal injection). A control group should receive the vehicle only.
-
House the animals in metabolic cages for 24-hour urine collection.
-
Monitor the animals for clinical signs of toxicity.
-
At the end of the urine collection period, measure the total urine volume and pH.
-
Centrifuge a fresh aliquot of urine and examine the sediment under a light microscope for the presence of crystals.
-
Collect blood samples for the analysis of renal function markers (serum creatinine and BUN).
-
At the end of the study, euthanize the animals and collect the kidneys for histopathological examination.
-
Visualizations
Caption: Hypothetical pathway of this compound-induced nephrolithiasis.
Caption: Experimental workflow for assessing this compound crystallization risk.
Caption: Troubleshooting decision tree for inconsistent crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Drug-Induced Nephrotoxicity and Dose Adjustment Recommendations: Agreement Among Four Drug Information Sources | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Stone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From crystalluria to kidney stones, some physicochemical aspects of calcium nephrolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. saudijournals.com [saudijournals.com]
- 7. Factors governing urinary tract stone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Be aware of the risk of drug-induced kidney stones and take appropriate steps to prevent or treat their occurrence | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. hopkinsmedicine.org [hopkinsmedicine.org]
- 11. acadpubl.eu [acadpubl.eu]
- 12. researchgate.net [researchgate.net]
- 13. karger.com [karger.com]
- 14. karger.com [karger.com]
- 15. mdpi.com [mdpi.com]
- 16. [A study of crystallization on urolithiasis in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijoeete.com [ijoeete.com]
- 19. researchgate.net [researchgate.net]
- 20. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. urologistahmedabad.com [urologistahmedabad.com]
- 23. Triamterene-induced crystalluria and cylinduria: clinical and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing SDOX Resistance in Bacterial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SDOX-resistant bacterial strains.
Introduction
The management of antibiotic resistance is a critical challenge in modern research and drug development. While "this compound" is primarily described in the literature as an H₂S-releasing derivative of doxorubicin (Dox) investigated for cancer therapy, its potential applications or interactions in bacteriology represent a novel research frontier. This guide addresses the management of resistance to doxorubicin and its derivatives in bacterial strains. The principles and methodologies outlined here are also broadly applicable to the study of resistance to other antimicrobial compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound-resistant bacteria.
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Assay Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inoculum variability | Standardize the inoculum preparation. Ensure you are using a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard. | Consistent starting bacterial concentration leading to reproducible MIC values. |
| Reagent instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. | Accurate and consistent concentration of the antimicrobial agent. |
| Contamination | Streak your bacterial culture on an appropriate agar plate to check for purity before starting the MIC assay. | A pure culture ensures that the observed resistance is from the target bacterium. |
| Human error | Use a checklist for your experimental setup and double-check all pipetting steps. If possible, have a colleague review your protocol.[1][2][3] | Minimized variability due to procedural inconsistencies. |
Problem 2: Loss of Resistant Phenotype After Subculturing
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Unstable resistance mechanism | If the resistance is plasmid-mediated, ensure that the subculturing medium contains the appropriate selective antibiotic to maintain the plasmid. | The bacterial population will retain the plasmid and the associated resistance phenotype. |
| Spontaneous mutation reversion | Store resistant strains as glycerol stocks at -80°C and minimize the number of passages before an experiment. | Preservation of the original resistant genotype and phenotype. |
| Lack of selective pressure | When growing the resistant strain, always include a sub-lethal concentration of this compound in the growth medium to maintain selective pressure. | The resistant population is favored, preventing the overgrowth of susceptible revertants. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO or sterile distilled water) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store aliquots at -20°C or below.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Broth Microdilution Assay:
-
Use a 96-well microtiter plate.
-
Prepare serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized inoculum to each well.
-
Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Protocol 2: Induction of this compound Resistance in a Bacterial Strain
This protocol describes a method for generating resistant strains in the laboratory through gradual exposure to the antimicrobial agent.[4]
-
Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible parent strain using the protocol above.
-
Gradual Exposure:
-
Culture the susceptible strain in a broth medium containing a sub-lethal concentration of this compound (e.g., 0.5x MIC).
-
Incubate until the culture reaches the late logarithmic phase of growth.
-
Perform a serial passage by transferring an aliquot of this culture to a fresh medium with a slightly increased concentration of this compound.
-
Continue this process, gradually increasing the this compound concentration over several hundred generations.[4]
-
-
Isolation of Resistant Mutants:
-
Periodically, plate the cultures onto agar containing increasing concentrations of this compound.
-
Isolate single colonies that grow at higher this compound concentrations.
-
-
Confirmation of Resistance:
-
Determine the MIC of the isolated strains to confirm a stable increase in resistance compared to the parent strain.
-
Characterize the resistance mechanism (e.g., by whole-genome sequencing).
-
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of antibiotic resistance?
A1: Bacteria can develop resistance through several mechanisms:
-
Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their target.[5][6]
-
Target Modification: Bacteria can alter the cellular component that the antibiotic targets, reducing the drug's binding affinity.[5][7]
-
Enzymatic Inactivation: Bacteria may produce enzymes that degrade or modify the antibiotic, rendering it inactive.[6][7][8]
-
Decreased Permeability: Changes in the bacterial cell wall or membrane can limit the uptake of the antibiotic.[6][9]
Q2: How can I determine the mechanism of this compound resistance in my strain?
A2: A combination of approaches can be used:
-
Genomic Analysis: Whole-genome sequencing of the resistant strain and comparison to the susceptible parent strain can identify mutations in genes known to be involved in resistance (e.g., genes encoding efflux pumps, target proteins, or modifying enzymes).
-
Efflux Pump Inhibition: Use known efflux pump inhibitors (EPIs) in combination with this compound in your MIC assays. A significant decrease in the MIC in the presence of an EPI suggests the involvement of an efflux pump.
-
Gene Expression Analysis: Use techniques like quantitative real-time PCR (qRT-PCR) or RNA-seq to measure the expression levels of suspected resistance genes. Upregulation of an efflux pump gene in the resistant strain would be strong evidence for its involvement.
Q3: Can this compound resistance be transferred to other bacteria?
A3: Yes, if the genes conferring resistance are located on mobile genetic elements like plasmids, transposons, or integrons, they can be transferred to other bacteria through horizontal gene transfer.[9][10] This is a major concern for the spread of antibiotic resistance.
Q4: What is the difference between intrinsic and acquired resistance?
A4: Intrinsic resistance is a natural, inherent property of a bacterial species. For example, a bacterium might lack the target for a particular antibiotic or have a naturally impermeable outer membrane.[6][7][9] Acquired resistance is when a bacterium that was once susceptible to an antibiotic becomes resistant. This can happen through mutations in its own DNA or by acquiring resistance genes from other bacteria.[6][9]
Q5: What are "superbugs"?
A5: "Superbugs" is a term used for bacteria that are resistant to multiple antibiotics, also known as multidrug-resistant (MDR) organisms.[11][12] These infections are particularly difficult to treat.
Visualizations
Caption: Overview of key bacterial resistance mechanisms against this compound.
Caption: Workflow for inducing and characterizing this compound resistance.
References
- 1. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 2. sciencebuddies.org [sciencebuddies.org]
- 3. youtube.com [youtube.com]
- 4. Experimental evolution of resistance to an antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antibiotic Resistance Mechanisms in Bacteria: Relationships Between Resistance Determinants of Antibiotic Producers, Environmental Bacteria, and Clinical Pathogens [frontiersin.org]
- 6. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 7. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Antibiotic resistance: frequently asked questions (1 of 2) - Articles - pig333, pig to pork community [pig333.com]
- 11. ncdc.mohfw.gov.in [ncdc.mohfw.gov.in]
- 12. isomer-user-content.by.gov.sg [isomer-user-content.by.gov.sg]
Technical Support Center: SDOX (Doxorubicin Prodrug)
Disclaimer: SDOX is a research compound and a prodrug of Doxorubicin. It is intended for laboratory research purposes only and is not for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for safety and ethics.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using this compound, a Doxorubicin (DOX) prodrug designed to release the active agent DOX in response to elevated glutathione (GSH) levels often found in tumor cells.[1] The goal is to optimize dosage to maximize therapeutic effects while minimizing the side effects associated with conventional Doxorubicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from conventional Doxorubicin (DOX)?
A1: this compound is a prodrug of Doxorubicin.[1] This means it is an inactive or less active molecule that is chemically modified to become the active drug, Doxorubicin, within the body. Specifically, this compound is designed to be activated by the high levels of glutathione (GSH) present in the microenvironment of many tumor cells.[1] This targeted activation aims to reduce the systemic toxicity associated with Doxorubicin, such as cardiotoxicity and vascular toxicity, thereby minimizing side effects on normal tissues.[1][2]
Q2: What is the primary mechanism of action for this compound?
A2: The primary mechanism involves two stages. First, this compound circulates in its prodrug form. Upon reaching a tumor environment with high GSH levels, this compound is cleaved, releasing the active Doxorubicin.[1] Doxorubicin then exerts its anticancer effects primarily by intercalating with DNA and inhibiting the enzyme topoisomerase II, which leads to the inhibition of DNA replication and repair, ultimately causing cancer cell death (apoptosis).[3] Some research also suggests that this compound itself can accumulate in the endoplasmic reticulum (ER) of chemoresistant cells, releasing hydrogen sulfide (H₂S) and triggering ER-dependent apoptosis, a pathway that may be effective even in Doxorubicin-resistant cells.[2][4]
Q3: What are the potential advantages of using this compound over Doxorubicin?
A3: The main advantage is a potentially more favorable safety profile. Studies have shown this compound to be less cardiotoxic and hepatotoxic compared to Doxorubicin.[4][5] It may also be more effective against Doxorubicin-resistant tumors, particularly those that overexpress the P-glycoprotein (P-gp) efflux pump.[2][4] By targeting the tumor microenvironment, this compound aims to deliver the cytotoxic payload more specifically, reducing damage to healthy tissues like vascular smooth muscle and endothelial cells.[2]
Q4: How should I reconstitute and store this compound?
A4: For specific solubility and storage instructions, you must refer to the Certificate of Analysis provided by the supplier. Generally, anthracycline derivatives are sensitive to light and pH. It is recommended to prepare stock solutions in a suitable solvent like DMSO, aliquot them into single-use volumes, and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Suggested Solution |
| High variability in experimental results. | 1. Inconsistent this compound concentration due to improper mixing or storage. 2. Cellular GSH levels vary between cell lines or experimental conditions. 3. Instability of the compound in the culture medium. | 1. Ensure the stock solution is vortexed thoroughly before each use. Prepare fresh dilutions for each experiment. 2. Measure and normalize intracellular GSH levels across your experimental groups. 3. Minimize the incubation time of this compound in the medium before adding it to cells. |
| Lower-than-expected cytotoxicity in cancer cells. | 1. Insufficient intracellular GSH to activate the prodrug. 2. The cell line is inherently resistant to Doxorubicin's mechanism of action (e.g., mutations in topoisomerase II). 3. Incorrect dosage or insufficient incubation time. | 1. Use a positive control like Doxorubicin to confirm sensitivity. Consider using a cell line known to have high GSH levels. 2. Verify the expression and status of key proteins like Topo II and P-gp in your cell model. 3. Perform a dose-response and time-course experiment to determine the optimal concentration and duration. |
| Unexpected toxicity in control (non-cancerous) cells. | 1. The control cell line has higher-than-normal GSH levels. 2. Off-target effects or premature activation of the prodrug in the culture medium. 3. This compound may have inherent, Doxorubicin-independent toxicity at high concentrations. | 1. Measure GSH levels in your control cells. Compare this compound toxicity directly with an equimolar concentration of Doxorubicin. 2. Reduce incubation time. Ensure the medium components are not reacting with this compound. 3. Lower the concentration of this compound and extend the incubation period. |
| Difficulty overcoming Doxorubicin resistance. | 1. The resistance mechanism is not P-gp mediated or related to GSH levels. 2. The ER-stress apoptosis pathway is not effectively triggered in your model. | 1. Characterize the resistance mechanism of your cell line. This compound is particularly effective in models where P-gp is overexpressed.[4] 2. Measure markers of ER stress (e.g., CHOP, PUMA) to confirm the activation of this pathway.[2] |
Experimental Protocols & Data
In Vitro Dose-Response Assay for Cytotoxicity
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Plate cells (e.g., U-2OS osteosarcoma, DU-145 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2-fold serial dilution of this compound and a reference compound (Doxorubicin) in the appropriate cell culture medium. Recommended starting concentration range: 1 nM to 10 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the drug dilutions. Include wells with medium-only (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Use a standard cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®). Follow the manufacturer's instructions and read the absorbance or luminescence on a plate reader.
-
Data Analysis: Convert raw data to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Sample Data (Illustrative):
| Cell Line | Resistance Profile | This compound IC50 (nM) | Doxorubicin IC50 (nM) |
| U-2OS (Human Osteosarcoma) | Dox-Sensitive | ~50 | ~45 |
| U-2OS/DX580 | Dox-Resistant (P-gp+) | ~150 | >1000 |
| DU-145 (Prostate Cancer) | Dox-Resistant | ~200 | ~800 |
| H9c2 (Rat Cardiomyocytes) | Non-Cancerous | >1000 | ~250 |
Note: These values are illustrative, based on published literature demonstrating this compound's efficacy in resistant lines and lower toxicity in non-cancerous cells.[4] Actual values must be determined empirically.
Visualizations
Signaling and Activation Pathway
The following diagram illustrates the proposed mechanism of this compound activation in the tumor microenvironment and the subsequent action of released Doxorubicin.
Caption: this compound activation pathway from inactive prodrug to active Doxorubicin in a high-GSH environment.
Experimental Workflow for Dosage Optimization
This workflow provides a logical progression for determining the optimal dose of this compound in a new cancer model.
Caption: A stepwise experimental workflow for optimizing this compound dosage from in vitro to in vivo studies.
Troubleshooting Logic Diagram
This diagram helps researchers diagnose unexpected experimental outcomes.
Caption: A decision tree for troubleshooting low this compound efficacy in in vitro cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. [Pharmacological mechanisms of Doxorubicin activity (DOX) - current state of knowledge] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Evaluation of this compound, a Promising H2S-Releasing Doxorubicin for the Treatment of Chemoresistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Common side effects of SDOX in laboratory animals
SDOX Experimental Toxicology Support Center
This technical support center provides troubleshooting guidance and frequently asked questions regarding the toxicological profile of this compound, a novel hydrogen sulfide (H₂S)-releasing doxorubicin derivative, in laboratory animals. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from conventional Doxorubicin (Dox)?
This compound is a synthetic derivative of Doxorubicin designed to release hydrogen sulfide (H₂S). This modification aims to overcome chemoresistance in tumors and mitigate some of the well-known toxic side effects associated with the parent compound, Doxorubicin.[1][2] Preclinical studies suggest that this compound has a more favorable safety profile, particularly concerning cardiotoxicity and hepatotoxicity.[1][3]
Q2: We are observing lower-than-expected toxicity in our this compound-treated animal models compared to our Doxorubicin control group. Is this normal?
Yes, this is an expected outcome based on preclinical data. This compound was specifically engineered to be less toxic than its parent compound. Studies have shown that this compound is less cytotoxic to cardiomyocytes, less hepatotoxic, and exhibits a better vascular safety profile than Doxorubicin.[1][2][3] If your results show significantly reduced toxicity, it aligns with the compound's intended design.
Q3: What are the primary off-target effects of this compound observed in laboratory animals?
While this compound is designed for an improved safety profile, it is still an anthracycline derivative and can exhibit off-target effects. However, its toxicological profile is notably different from Doxorubicin.[1] For example, while both drugs inhibit the metabolic enzyme CYP3A4, this compound does not appear to affect hERG currents, which is a key consideration for cardiac safety.[1] Furthermore, it causes less oxidative damage compared to Doxorubicin.[1][4]
Q4: Has this compound shown any developmental toxicity in animal models?
In studies using zebrafish embryos, this compound treatment did not affect the percentage of live embryos after 72 hours, unlike Doxorubicin which demonstrated significant toxicity.[1] This suggests this compound may have a lower potential for developmental toxicity compared to its parent compound.
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of Liver Enzymes (ALT/AST) in this compound-Treated Animals
Possible Cause: While this compound is reported to be less hepatotoxic than Doxorubicin, it may still induce liver stress at high concentrations or in specific animal models.[1] The metabolic activity of CYP3A4 is inhibited by this compound, which could alter the metabolism of this compound or co-administered drugs, potentially leading to toxicity.[1]
Troubleshooting Steps:
-
Verify Dosing: Double-check all dose calculations and administration routes to rule out an accidental overdose.
-
Assess Co-administered Agents: If other compounds are being used, check for potential drug-drug interactions involving CYP3A4 inhibition.
-
Perform Histopathology: Collect liver tissue for histopathological analysis to confirm the nature and extent of the hepatotoxicity.
-
Consult Protocol: Refer to the detailed experimental protocol for assessing hepatotoxicity below.
Issue 2: Cardiovascular Irregularities Observed (e.g., changes in ECG, blood pressure)
Possible Cause: Cardiotoxicity is a hallmark of Doxorubicin. This compound is designed to be less cardiotoxic.[3] However, unexpected cardiovascular findings could still arise. This compound has been shown to have a more favorable vascular toxicity profile, but at concentrations 10-fold higher than Doxorubicin, it did blunt vasoconstriction in ex vivo models.[3]
Troubleshooting Steps:
-
Confirm this compound Concentration: Ensure the administered dose is within the established therapeutic window.
-
Review Baseline Data: Compare the in-experiment data with baseline cardiovascular readings for each animal.
-
Analyze hERG Channel Activity: Although in vitro data suggests no hERG inhibition, consider specific assays if unexpected arrhythmias occur.[1]
-
Follow Workflow: Use the provided diagnostic workflow to investigate the issue systematically.
Troubleshooting Workflow for Unexpected Toxicity
Caption: A workflow diagram for troubleshooting unexpected adverse events.
Data Presentation
Table 1: Comparative In Vitro Toxicity Profile of this compound vs. Doxorubicin
| Parameter | Doxorubicin (Dox) | This compound | Implication | Reference |
| Hepatotoxicity | Higher | Lower | This compound is less damaging to liver cells. | [1] |
| Oxidative Damage | Higher | Lower | This compound induces less oxidative stress. | [1][4] |
| Cardiomyocyte Cytotoxicity | Cytotoxic | Not Cytotoxic | This compound shows a significantly better cardiac safety profile. | [1][3] |
| Vascular Toxicity | Higher | Lower | This compound is safer for vascular smooth muscle and endothelial cells. | [2][3] |
| hERG Current Inhibition | No | No | Both drugs have a low risk of this specific type of arrhythmia. | [1] |
| CYP3A4 Inhibition | Yes | Yes | Potential for drug-drug interactions exists for both compounds. | [1] |
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity in Rodent Models
-
Animal Model: Male Wistar rats (8-10 weeks old).
-
Groups:
-
Group 1: Vehicle control (e.g., saline, i.p. injection).
-
Group 2: Doxorubicin (e.g., 15 mg/kg, single i.p. injection).
-
Group 3: this compound (equivalent molar dose to Doxorubicin, single i.p. injection).
-
-
Procedure:
-
Administer the single dose as specified.
-
Monitor animals daily for clinical signs of toxicity (weight loss, behavioral changes).
-
After 72 hours, collect blood via cardiac puncture under anesthesia.
-
Euthanize animals and collect liver tissue.
-
-
Blood Analysis:
-
Centrifuge blood samples to separate serum.
-
Use commercial assay kits to measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
-
Tissue Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Analyze slides for signs of cellular necrosis, inflammation, and other pathological changes.
-
This compound Mechanism of Action Pathway
Caption: this compound mechanism for overcoming P-glycoprotein-mediated resistance.
References
Strategies to improve SDOX solubility for in vitro assays
Welcome to the technical support center for SDOX, a promising H2S-releasing doxorubicin analogue. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic analogue of doxorubicin that releases hydrogen sulfide (H₂S) and has shown efficacy in doxorubicin-resistant tumor models.[1] Compared to its parent compound, doxorubicin, this compound possesses higher lipophilicity and lower aqueous solubility.[1] This poor solubility can lead to challenges in preparing homogenous solutions for in vitro assays, potentially causing compound precipitation and leading to inaccurate and irreproducible experimental results.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why does this happen?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. While this compound may readily dissolve in a pure organic solvent like dimethyl sulfoxide (DMSO), its solubility drastically decreases when the DMSO stock solution is diluted into an aqueous environment like cell culture medium. The final concentration of this compound in the medium may exceed its aqueous solubility limit, causing it to precipitate.[2] Rapid dilution and the temperature of the medium can also contribute to this issue.[2]
Q3: What is the maximum recommended concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in cell culture should be kept as low as possible, ideally below 0.1% (v/v) and not exceeding 0.5% (v/v).[2] It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any potential effects of the solvent.
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common solvent for preparing stock solutions of hydrophobic compounds for in vitro assays, other options exist. However, any alternative solvent must be carefully evaluated for its compatibility with the specific cell line and assay, as well as its potential to interfere with the experimental results.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
This guide provides a systematic approach to troubleshoot and resolve issues related to this compound precipitation during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation upon dilution in aqueous buffer or media. | Final concentration exceeds aqueous solubility. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[2] |
| Rapid dilution ("crashing out"). | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) culture medium before making the final dilution. Add the stock solution dropwise while gently vortexing the medium.[2] | |
| Low temperature of the medium. | Always use pre-warmed (37°C) cell culture medium for dilutions to enhance solubility.[2] | |
| Delayed Precipitation (after hours or days in the incubator). | Media evaporation. | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids. For long-term experiments, consider sealing plates with gas-permeable membranes.[3] |
| Temperature fluctuations. | Minimize the time culture vessels are outside the incubator. If frequent observation is needed, use a microscope with an integrated environmental chamber.[3] | |
| Interaction with media components. | The compound may interact with salts or proteins in the medium. Try a different basal media formulation or consider using a protein-free medium for the initial solubilization if your experimental design allows. | |
| Precipitate observed in stock solution. | Improper storage. | Visually inspect the DMSO stock solution for any precipitate before use. If present, gently warm the solution (e.g., 37°C water bath) and vortex to redissolve. Prepare fresh stock solutions regularly and store them in small aliquots to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Physicochemical Properties and Solubility of Doxorubicin and this compound
| Property | Doxorubicin | This compound |
| Molecular Weight | 543.5 g/mol | - |
| LogP (predicted) | ~1.27 | Higher than Doxorubicin[1] |
| Aqueous Solubility | Higher than this compound[1] | Lower than Doxorubicin[1] |
| Solubility in Water | ~10 mg/mL (for Hydrochloride salt)[2][4] | Expected to be lower |
| Solubility in DMSO | ~10-100 mg/mL (for Hydrochloride salt)[2][4][5][6] | Expected to be lower |
| Solubility in 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL (for Hydrochloride salt)[5][6] | Expected to be lower |
Note: The solubility of doxorubicin can be pH-dependent, and it is known to precipitate in neutral buffers like PBS due to dimerization.[7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a high-concentration stock solution of a hydrophobic compound like this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO (cell culture grade)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile amber vial.
-
Add the calculated volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile amber tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparing this compound Working Solutions for Cell-Based Assays
This protocol outlines the steps to dilute the DMSO stock solution into cell culture medium while minimizing precipitation.
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Stepwise Dilution:
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed medium. For example, add 2 µL of a 10 mM stock to 198 µL of medium to get a 100 µM solution.
-
Gently vortex the intermediate dilution.
-
Add the desired volume of the intermediate dilution to the final volume of pre-warmed medium in your culture plate or flask.
-
-
Gently mix the final working solution by swirling the plate or pipetting up and down.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Always include a vehicle control with the same final concentration of DMSO.
Protocol 3: Solubility Enhancement using Cyclodextrins (Conceptual Protocol)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming inclusion complexes with increased aqueous solubility. This is a potential strategy for improving this compound solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Phosphate-buffered saline (PBS) or desired aqueous buffer
-
Vortex mixer and sonicator
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Add this compound powder to the HP-β-CD solution.
-
Vortex or sonicate the mixture for an extended period (e.g., 1-24 hours) at a controlled temperature to facilitate the formation of the inclusion complex.
-
Centrifuge the solution to pellet any undissolved this compound.
-
Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Visualizations
This compound Solubilization Workflow
Caption: A workflow for preparing this compound solutions for in vitro assays.
This compound-Induced ER-Dependent Apoptosis Signaling Pathway
Caption: this compound-induced ER-dependent apoptosis pathway.
References
- 1. A Comprehensive Evaluation of this compound, a Promising H2S-Releasing Doxorubicin for the Treatment of Chemoresistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. Doxorubicin hydrochloride | 25316-40-9 [chemicalbook.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing adverse drug reactions (ADRs) in canines related to Sulfonamide-Derived Oxidative Metabolites (SDOX).
Frequently Asked Questions (FAQs)
Q1: What are this compound-related adverse drug reactions in canines?
A1: this compound-related ADRs are idiosyncratic hypersensitivity reactions that occur in some dogs following the administration of sulfonamide antibiotics. These reactions are not due to the primary pharmacological effect of the drug but are thought to be caused by the host's immune response to reactive oxidative metabolites of the sulfonamide.[1] The clinical signs can be diverse and affect multiple organ systems.
Q2: What is the proposed mechanism for these reactions?
A2: The leading hypothesis is that sulfonamides are metabolized into reactive oxidative intermediates, such as hydroxylamines (a type of this compound).[1][2] These metabolites can act as haptens, covalently binding to endogenous proteins and forming neoantigens.[1] These modified proteins are then processed by antigen-presenting cells and presented to T-lymphocytes, triggering a T-cell-mediated immune response that results in tissue damage and the clinical signs of hypersensitivity.[1][3][4][5] Dogs have a relative deficiency in the N-acetylation pathway for drug metabolism, which may lead to a greater reliance on oxidative pathways, potentially increasing the production of these reactive metabolites.[2][6]
Q3: What are the most common clinical signs of this compound-related ADRs in dogs?
A3: Clinical signs typically appear 5 to 36 days after initiating sulfonamide therapy, with an average onset of about 12 days.[1][7][8][9] Common manifestations include fever, thrombocytopenia, hepatopathy, neutropenia, and keratoconjunctivitis sicca (KCS or "dry eye").[8][9] Other reported signs include polyarthritis (especially in Doberman Pinschers), skin eruptions, hemolytic anemia, uveitis, and proteinuria.[8][9][10][11]
Q4: Are certain canine breeds predisposed to these reactions?
A4: Yes, some breeds appear to be at a higher risk. Doberman Pinschers are overrepresented in cases of sulfonamide-associated polyarthritis.[2][10] Samoyeds and Miniature Schnauzers have also been identified as potentially predisposed breeds.[8][9] Genetic factors, such as polymorphisms in genes responsible for detoxifying drug metabolites (e.g., CYB5R3), are being investigated as a potential basis for these predispositions.[7][11]
Q5: How are this compound-related ADRs diagnosed in a research setting?
A5: Diagnosis is often based on the history of sulfonamide administration, characteristic clinical signs, and the exclusion of other potential causes. In a research context, several in vitro methods can be employed to investigate the underlying immune mechanisms. These include the Lymphocyte Transformation Test (LTT) to assess drug-specific T-cell proliferation and in vitro cytotoxicity assays using mononuclear cells exposed to sulfonamide metabolites.[1][2][12] Flow cytometry can be used to detect drug-dependent anti-platelet antibodies.[1]
Q6: What is the general approach to managing these reactions in experimental animals?
A6: The immediate and most critical step is the discontinuation of the offending sulfonamide drug.[1] Supportive care is the mainstay of treatment and is tailored to the specific clinical signs. This may include fluid therapy, nutritional support, and medications to manage fever or pain. In some cases, immunosuppressive drugs may be considered. For research purposes, administration of antioxidants like N-acetylcysteine or ascorbate has been suggested to help detoxify the reactive metabolites.[13]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Experimental Approaches |
| Unexpected fever, lethargy, and inappetence in a canine subject 1-3 weeks post-sulfonamide administration. | This compound-mediated systemic inflammatory response. | 1. Immediately cease administration of the sulfonamide drug. 2. Perform a complete blood count (CBC) to check for thrombocytopenia and neutropenia. 3. Run a serum chemistry panel to evaluate liver enzymes (ALT, ALP) and bilirubin. 4. Consider performing a Lymphocyte Transformation Test (LTT) on peripheral blood mononuclear cells (PBMCs) to assess for a drug-specific T-cell response. |
| Subject develops skin lesions (e.g., erythema, urticaria, or more severe eruptions) during the experimental period. | Type IV hypersensitivity reaction to this compound-haptenated proteins in the skin. | 1. Discontinue the sulfonamide. 2. Perform skin biopsies for histopathological examination to characterize the inflammatory infiltrate. 3. In a research setting, immunohistochemistry could be used to identify T-cell populations within the skin lesions. |
| Evidence of hepatotoxicity (elevated ALT, ALP, bilirubin) in a subject. | Immune-mediated hepatocellular damage or cholestasis. | 1. Cease drug administration. 2. Monitor liver enzymes closely. 3. An in vitro cytotoxicity assay can be performed by co-culturing the subject's PBMCs with a liver cell line (e.g., canine hepatocytes) in the presence of the sulfonamide and its metabolites to assess for cell-mediated cytotoxicity. |
| Thrombocytopenia or other cytopenias observed on routine bloodwork. | Immune-mediated destruction of platelets, neutrophils, or red blood cells. | 1. Stop the drug. 2. To investigate immune-mediated platelet destruction, a flow cytometry-based assay can be used to detect platelet-surface associated IgG (PSAIgG).[14] 3. For suspected immune-mediated hemolytic anemia, a Coombs' test can be performed. |
| Subject exhibits signs of polyarthritis (joint swelling, pain, reluctance to move). | Immune complex deposition or T-cell mediated inflammation in the synovium. | 1. Discontinue the drug. 2. Perform arthrocentesis and analyze the synovial fluid for evidence of non-septic suppurative inflammation. 3. The LTT can be a useful tool to support a diagnosis of a drug-induced immune response. |
| Subject develops keratoconjunctivitis sicca (KCS) or uveitis. | Direct cytotoxic effect of this compound on lacrimal or uveal tissue, or an immune-mediated attack. | 1. Cease drug administration. 2. Perform a Schirmer tear test to quantify tear production. 3. An ophthalmologic examination is crucial to assess for uveitis. 4. Research could involve collecting tears or aqueous humor (post-mortem) to analyze for inflammatory mediators. |
Data Presentation
Table 1: Incidence of Clinical Signs in Canines with Sulfonamide Hypersensitivity (n=40) Data compiled from a retrospective study of 40 dogs with systemic hypersensitivity reactions to potentiated sulfonamides.[8][9]
| Clinical Sign | Percentage of Affected Dogs (%) |
| Fever | 55% |
| Thrombocytopenia | 54% |
| Hepatopathy | 28% |
| Neutropenia | 27% |
| Keratoconjunctivitis Sicca (KCS) | 15% |
| Hemolytic Anemia | 13% |
| Arthropathy | 10% |
| Uveitis | 8% |
| Skin/Mucocutaneous Lesions | 8% |
| Proteinuria | 5% |
Table 2: Prognostic Indicators in this compound-Related ADRs Based on outcomes in 39 dogs with adequate follow-up.[8][9]
| Factor | Recovery Rate | Significance (P-value) |
| Presence of Hepatopathy | ||
| - Dogs with hepatopathy | 46% | P = 0.0035 |
| - Dogs without hepatopathy | 89% | |
| Presence of Thrombocytopenia | ||
| - Dogs with thrombocytopenia | 63% | P = 0.042 |
| - Dogs without thrombocytopenia | 90% |
Experimental Protocols
In Vitro Mononuclear Leukocyte (MNL) Cytotoxicity Assay
This assay is designed to assess the susceptibility of a dog's immune cells to the toxic effects of sulfonamide metabolites.[2]
Methodology:
-
Metabolite Generation: Incubate the parent sulfonamide (e.g., sulfamethoxazole) with canine liver microsomes in the presence of an NADPH-generating system to produce the hydroxylamine metabolite (SMX-HA). Ascorbic acid can be added to increase the yield.[2]
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood collected from both test and control canines using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Culture the isolated PBMCs in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
Cytotoxicity Assay:
-
Plate the PBMCs at a known density.
-
Expose the cells to a range of concentrations of the generated SMX-HA metabolite.
-
Include appropriate controls (cells with no metabolite, cells with vehicle control).
-
Incubate for a defined period (e.g., 24-48 hours).
-
-
Viability Assessment: Determine cell viability using a standard method, such as the MTT assay or trypan blue exclusion.
-
Data Analysis: Calculate the LD50 (the concentration of metabolite required to cause 50% cell death) for each subject. A lower LD50 suggests a reduced capacity to detoxify the reactive metabolite and a potential predisposition to this compound-related ADRs.[2]
Lymphocyte Transformation Test (LTT)
The LTT measures the proliferation of T-lymphocytes in response to a specific drug, indicating prior sensitization.[12][15]
Methodology:
-
Cell Isolation: Isolate PBMCs from heparinized whole blood from the canine subject as described above.
-
Cell Culture:
-
Wash and resuspend the PBMCs in complete cell culture medium.
-
Plate the cells in a 96-well plate.
-
-
Drug Exposure:
-
Add the parent sulfonamide drug to the wells at several non-cytotoxic concentrations.
-
Include a positive control (e.g., a mitogen like Phytohaemagglutinin) and a negative control (media alone).
-
-
Incubation: Culture the cells for 5-7 days to allow for antigen processing and lymphocyte proliferation.
-
Proliferation Assessment:
-
During the final 18-24 hours of culture, add a proliferation marker, such as ³H-thymidine or BrdU.
-
Harvest the cells and measure the incorporation of the marker. For ³H-thymidine, this is done using a scintillation counter. For BrdU, an ELISA-based method is used.
-
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) of the drug-stimulated cultures by the mean CPM of the unstimulated control cultures. An SI greater than a predetermined cutoff (typically ≥ 2 or 3) is considered a positive result.[15]
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-mediated adverse drug reactions in canines.
Caption: Experimental workflow for investigating a suspected this compound-related ADR.
References
- 1. researchgate.net [researchgate.net]
- 2. An in vitro investigation of predisposition to sulphonamide idiosyncratic toxicity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. T-cell-mediated drug hypersensitivity: immune mechanisms and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Evaluation of Polymorphisms in the Sulfonamide Detoxification Genes CYB5A and CYB5R3 in Dogs with Sulfonamide Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical findings in 40 dogs with hypersensitivity associated with administration of potentiated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adverse Drug Reactions in the Dog and Cat - WSAVA 2014 Congress - VIN [vin.com]
- 11. championofmyheart.com [championofmyheart.com]
- 12. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Idiosyncratic Drug Toxicities - WSAVA2013 - VIN [vin.com]
- 14. ksvdl.org [ksvdl.org]
- 15. Diagnosis of drug hypersensitivity: lymphocyte transformation test and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Absorption of SDOX
Welcome to the technical support center for SDOX. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor absorption of this compound in experimental models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its absorption a concern?
A1: this compound is a promising hydrogen sulfide (H2S)-releasing derivative of doxorubicin, an established anticancer agent. In silico and in vitro studies have indicated that this compound possesses higher lipophilicity and lower aqueous solubility compared to doxorubicin.[1][2] This combination often leads to poor dissolution in the gastrointestinal tract, which is a critical step for oral absorption, thereby potentially limiting its systemic bioavailability and therapeutic efficacy when administered orally.
Q2: My in vitro assays show high potency for this compound, but I'm observing poor efficacy in my animal models after oral administration. What is the likely cause?
A2: A common reason for the discrepancy between in vitro potency and in vivo efficacy of orally administered drugs is poor bioavailability. For a highly lipophilic and poorly soluble compound like this compound, this is likely due to limited dissolution in gastrointestinal fluids and potentially low permeability across the intestinal epithelium. It is also possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), although studies suggest it has a lower affinity for P-gp than doxorubicin.[1][2]
Q3: What are the initial strategies to consider for improving the oral absorption of this compound?
A3: The primary goal is to enhance the solubility and dissolution rate of this compound in the gastrointestinal tract. Initial strategies to explore include:
-
Formulation with enabling excipients: Utilizing surfactants, co-solvents, and lipids can improve the wettability and solubility of this compound.[3]
-
Particle size reduction: Techniques like micronization or nanocrystal formulation increase the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Amorphous solid dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.
Q4: Can nanoformulations be an effective approach for this compound?
A4: Yes, nanoformulations are a highly promising strategy for improving the oral bioavailability of poorly soluble drugs. For compounds similar to this compound, such as doxorubicin, nanoformulations like liposomes, polymeric nanoparticles, and self-emulsifying drug delivery systems (SEDDS) have been shown to enhance oral absorption.[4][5] These systems can protect the drug from degradation, increase its solubility in the gut, and facilitate its transport across the intestinal barrier.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
| Possible Cause | Troubleshooting Strategy |
| Poor aqueous solubility and dissolution rate. | Enhance solubility by formulating this compound with solubilizing excipients. See Table 1 for a comparison of different formulation strategies and their impact on this compound solubility. |
| Precipitation of this compound in the gastrointestinal tract. | Utilize precipitation inhibitors such as polymers (e.g., HPMC, PVP) in the formulation. Consider developing an amorphous solid dispersion to maintain this compound in a supersaturated state. |
| Efflux by intestinal transporters (e.g., P-gp). | Although this compound has a lower affinity for P-gp than doxorubicin, efflux can still be a contributing factor.[1][2] Co-administration with a P-gp inhibitor (e.g., verapamil, cyclosporine A) in preclinical models can help to investigate this. |
| First-pass metabolism. | This compound may be subject to metabolism in the gut wall and liver. Nanoformulations can sometimes reduce the extent of first-pass metabolism by promoting lymphatic uptake. |
Data Presentation: Illustrative Data for this compound Formulation Strategies
| Formulation Strategy | Vehicle/Excipients | Illustrative this compound Solubility (µg/mL) |
| Unformulated this compound | Phosphate Buffered Saline (PBS), pH 7.4 | < 1 |
| Co-solvent Mixture | 40% PEG 400, 30% Propylene Glycol, 30% Water | 50 - 100 |
| Surfactant Dispersion | 10% Polysorbate 80 in Water | 150 - 250 |
| Self-Emulsifying Drug Delivery System (SEDDS) | Capryol 90, Cremophor EL, Transcutol HP | > 1000 (in formulation) |
| Amorphous Solid Dispersion (ASD) | 25% this compound in HPMC-AS matrix | > 500 (in simulated intestinal fluid) |
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 | 25 ± 8 | 4 | 150 ± 45 | 100 (Reference) |
| This compound in SEDDS | 50 | 150 ± 35 | 2 | 900 ± 180 | 600 |
| This compound Nanoparticles | 50 | 200 ± 50 | 2 | 1500 ± 300 | 1000 |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay for this compound
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: Add this compound solution to the apical (donor) chamber and measure its appearance in the basolateral (receiver) chamber over time.
-
Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral (donor) chamber and measure its appearance in the apical (receiver) chamber over time.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats
Objective: To evaluate the oral bioavailability of different this compound formulations.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).
-
Dosing:
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
For determination of absolute bioavailability, administer this compound intravenously to a separate group of animals.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.
Mandatory Visualizations
Caption: Challenges in the oral absorption of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Evaluation of this compound, a Promising H2S-Releasing Doxorubicin for the Treatment of Chemoresistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of oral bioavailability of doxorubicin through surface modified biodegradable polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of oral bioavailability of doxorubicin through surface modified biodegradable polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Managing gastrointestinal upset after SDOX administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing gastrointestinal upset observed during pre-clinical studies involving SDOX, an H₂S-releasing doxorubicin analogue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Doxorubicin?
This compound is a promising H₂S-releasing derivative of doxorubicin designed for the treatment of chemoresistant tumors.[1] Unlike doxorubicin, this compound accumulates in the endoplasmic reticulum (ER) where it releases hydrogen sulfide (H₂S). This action leads to the sulfhydration and misfolding of nascent proteins, including P-glycoprotein (P-gp), triggering ER-dependent apoptosis and enhancing its retention and toxicity in resistant cancer cells.[1] Preclinical data suggests this compound has a more favorable absorption, distribution, metabolism, and excretion (ADME) and toxicity profile than doxorubicin, with lower affinity for P-gp, reduced hepatotoxicity, and less oxidative damage.[1]
Q2: Is gastrointestinal upset an expected side effect of this compound administration in animal models?
While specific data on this compound-induced gastrointestinal (GI) upset is limited in publicly available literature, its parent compound, doxorubicin, is known to cause GI toxicity. Therefore, it is prudent to monitor for potential GI side effects during this compound administration in research settings. General drug-induced GI side effects can include dyspepsia, nausea, vomiting, diarrhea, and constipation.[2][3]
Q3: What are the general mechanisms of drug-induced gastrointestinal disorders?
Drug-induced gastrointestinal issues can arise from several mechanisms[4]:
-
Direct pharmacological action: The drug's intended action may directly cause GI side effects.
-
Direct injury: Some drugs can cause immediate harm to the GI tract upon contact.
-
Compromised mucosal integrity: Certain drugs can weaken the protective lining of the GI tract.
-
Alterations in colonic microbiota: Medications can disrupt the balance of beneficial bacteria in the colon.
Troubleshooting Guide: Managing Gastrointestinal Upset in Pre-clinical Models
Should you observe signs of gastrointestinal distress (e.g., diarrhea, lethargy, weight loss, reduced food intake) in your animal models following this compound administration, consider the following troubleshooting steps.
Initial Assessment and Monitoring
A systematic approach to assessing and monitoring GI upset is crucial. The following workflow can guide your investigation.
References
- 1. A Comprehensive Evaluation of this compound, a Promising H2S-Releasing Doxorubicin for the Treatment of Chemoresistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug-induced side effects affecting the gastrointestinal tract | Semantic Scholar [semanticscholar.org]
- 4. safetherapeutics.com [safetherapeutics.com]
Technical Support Center: Adjusting SDOX Protocols for Animals with Renal Impairment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of SDOX, a novel hydrogen sulfide (H₂S)-releasing doxorubicin derivative, in animal models with renal impairment. Given the limited direct data on this compound in this specific context, this guide synthesizes information on the well-documented nephrotoxicity of its parent compound, doxorubicin, and general principles of drug dosage adjustment in animals with kidney disease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from doxorubicin?
A1: this compound is a derivative of the widely used chemotherapeutic agent doxorubicin. It is engineered to release hydrogen sulfide (H₂S), a gaseous signaling molecule with potential protective effects.[1][2] The primary goal of developing this compound is to overcome the cardiotoxicity and drug resistance associated with doxorubicin treatment.[2] While studies suggest this compound has a more favorable toxicity profile, particularly concerning cardiotoxicity, its specific effects on renal function, especially in cases of pre-existing impairment, are not yet well-documented.[1][2][3][4]
Q2: Is doxorubicin, the parent compound of this compound, known to be nephrotoxic in animals?
A2: Yes, doxorubicin is known to cause nephrotoxicity in various animal models, which is an important consideration when working with this compound.[5][6][7] This toxicity can manifest as glomerulosclerosis, interstitial fibrosis, albuminuria, and increased serum creatinine.[5] In cats, doxorubicin is contraindicated in patients with renal disease or dysfunction.[8] Studies in rodents have established experimental models of doxorubicin-induced nephrotoxicity to investigate potential protective agents.[5][9]
Q3: How should I adjust the this compound protocol for an animal with suspected or confirmed renal impairment?
A3: Currently, there are no established guidelines for adjusting this compound protocols in animals with renal impairment. However, based on the known renal effects of doxorubicin and general pharmacological principles, a cautious approach is strongly recommended. Key strategies include:
-
Dose Reduction: A conservative starting point is to reduce the standard this compound dose. The exact reduction should be determined based on the severity of renal impairment, often assessed by serum creatinine levels or glomerular filtration rate (GFR).[10] For doxorubicin, a 10-25% dose reduction is suggested in cases of recurring toxicity.[8]
-
Increased Dosing Interval: Extending the time between this compound administrations can allow for drug clearance and renal recovery.
-
Therapeutic Drug Monitoring: If assays are available, monitoring the plasma concentration of this compound and its metabolites can provide valuable data for dose individualization.
-
Close Monitoring of Renal Function: Regular monitoring of serum creatinine, blood urea nitrogen (BUN), and urinalysis is crucial to detect any changes in kidney function promptly.[11][12][13]
Q4: What are the key parameters to monitor in animals with renal impairment receiving this compound?
A4: Comprehensive monitoring is essential. This should include:
-
Renal Biomarkers: Serum creatinine and BUN are standard indicators of glomerular filtration.[7][14]
-
Urinalysis: Monitor for proteinuria, albuminuria, and changes in urine specific gravity, which can indicate glomerular and tubular damage.[11][14]
-
Body Weight and Clinical Signs: Changes in body weight, appetite, and overall demeanor can be early indicators of toxicity.[14]
-
Hematological Parameters: Doxorubicin can cause bone marrow suppression, so complete blood counts should be monitored.[15]
Troubleshooting Guides
Problem 1: Increased Serum Creatinine and BUN Levels After this compound Administration
-
Possible Cause: this compound-induced nephrotoxicity.
-
Troubleshooting Steps:
-
Discontinue this compound Administration: Immediately halt further this compound treatment.
-
Supportive Care: Provide fluid therapy to support renal perfusion, being careful to avoid fluid overload in cases of oliguria or anuria.
-
Re-evaluate Dosing Protocol: If the animal recovers, consider a significant dose reduction (e.g., 25-50%) or a longer dosing interval for any subsequent treatments.
-
Consider Nephroprotective Agents: Investigate the potential co-administration of agents with demonstrated nephroprotective effects in doxorubicin models, though their efficacy with this compound is unproven.
-
Problem 2: Development of Proteinuria or Albuminuria
-
Possible Cause: Glomerular damage induced by this compound.
-
Troubleshooting Steps:
-
Quantify Protein Loss: Perform a urine protein:creatinine (UPC) ratio to quantify the extent of proteinuria.
-
Assess Systemic Effects: Monitor for hypoalbuminemia and associated edema.
-
Adjust this compound Protocol: As with elevated creatinine, discontinue this compound and re-evaluate the treatment plan with a focus on dose reduction.
-
Problem 3: Severe Gastrointestinal Toxicity in Renally Impaired Animals
-
Possible Cause: Impaired drug clearance leading to higher systemic exposure and toxicity. Animals with ABCB1 (MDR1) mutations may be at higher risk.[16]
-
Troubleshooting Steps:
-
Symptomatic Treatment: Administer antiemetics and gastrointestinal protectants.[11]
-
Nutritional Support: Ensure adequate hydration and nutritional intake.
-
Dose Modification: A significant dose reduction is warranted in future treatments to prevent severe gastrointestinal side effects, which are likely dose-limiting.[16]
-
Data Presentation
Table 1: Summary of Doxorubicin-Induced Nephrotoxicity in Animal Models
| Animal Model | Doxorubicin Dosage | Key Findings | Reference |
| Wistar Rats | Single 20 mg/kg intraperitoneal dose | Increased serum BUN and creatinine, histological evidence of apoptosis and inflammation. | [5][7] |
| Wistar Rats | Single 25 mg/kg intraperitoneal dose | Increased renal weight ratio, serum BUN, and creatinine; decreased serum albumin. | [5] |
| Sprague Dawley Rats | 3 mg/kg intraperitoneal dose weekly for 6 weeks | Increased urine creatinine, albumin, and protein; decreased creatinine clearance. | [14] |
| Cats | Cumulative doses >100 mg/m² | Nephrotoxicity is a major side effect. Contraindicated in cats with renal disease. | [8] |
| Cats | Retrospective study | 34% of cats showed an increase in creatinine >0.3mg/dL. Risk factors included neutropenia and anemia. | [17] |
Experimental Protocols
Protocol: Induction and Monitoring of Doxorubicin Nephrotoxicity in a Rodent Model
This protocol is for the parent compound, doxorubicin, and can be adapted as a starting point for pilot studies with this compound.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Doxorubicin Administration:
-
Monitoring:
-
Daily: Record body weight, food and water intake, and clinical signs.
-
Weekly: Collect blood samples via a suitable method (e.g., tail vein) for measurement of serum creatinine and BUN.
-
Urine Collection: House animals in metabolic cages for 24-hour urine collection at baseline and at specified time points post-injection to measure urine volume, protein, and creatinine.
-
-
Endpoint:
-
At the end of the study period (e.g., 7 days or longer, depending on the research question), euthanize the animals under anesthesia.[7]
-
Collect blood for final biochemical analysis.
-
Harvest kidneys for histopathological examination.
-
Mandatory Visualization
Caption: Workflow for adjusting this compound protocols in animals with renal impairment.
Caption: Signaling pathways in doxorubicin-induced nephrotoxicity.
References
- 1. A Comprehensive Evaluation of this compound, a Promising H2S-Releasing Doxorubicin for the Treatment of Chemoresistant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Evaluation of this compound, a Promising H2S-Releasing Doxorubicin for the Treatment of Chemoresistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Evaluation of this compound, a Promising H2S-Releasing Doxorubicin for the Treatment of Chemoresistant Tumors [iris.unito.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. vet-ebooks.com [vet-ebooks.com]
- 9. The experimental model of nephrotic syndrome induced by Doxorubicin in rodents: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 12. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 13. Doxorubicin (Adriamycin, Rubex) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 14. Doxorubicin-induced alterations in kidney functioning, oxidative stress, DNA damage, and renal tissue morphology; Improvement by Acacia hydaspica tannin-rich ethyl acetate fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. Pharmacokinetic modeling of doxorubicin pharmacokinetics in dogs deficient in ABCB1 drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Risk factors of kidney disease in cats with cancer receiving doxorubicin - EveryCat Health Foundation - VIN [vin.com]
- 18. Effects of Dulaglutide in Doxorubicin Induced Renal Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sulfadoxine (SDOX) and Other Key Sulfonamides for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the performance of Sulfadoxine (SDOX) against other widely used sulfonamides, namely Sulfamethoxazole and Sulfadiazine. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental protocols, and visualizes complex biological and procedural information to support informed decision-making in antimicrobial research and development.
Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides, including this compound, Sulfamethoxazole, and Sulfadiazine, exert their antimicrobial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids in many pathogens. By blocking this pathway, sulfonamides effectively halt microbial growth and replication.
Comparative Antimicrobial Activity
The in vitro efficacy of sulfonamides is commonly determined by their Minimum Inhibitory Concentration (MIC) for bacteria and 50% Inhibitory Concentration (IC50) for parasites. Lower values indicate greater potency. The following table summarizes the antimicrobial activity of this compound, Sulfamethoxazole, and Sulfadiazine against key pathogens.
| Antimicrobial Agent | Organism | MIC / IC50 | Reference(s) |
| Sulfadoxine | Plasmodium falciparum (F 32 isolate) | <10-8 to 1.3 x 10-10 M (in combination with Pyrimethamine) | [2] |
| Plasmodium falciparum (K 1 isolate) | 4.1 x 10-7 to 1.1 x 10-9 M (in combination with Pyrimethamine) | [2] | |
| Sulfamethoxazole | Escherichia coli | >1024 µg/mL (for resistant strains) | [3] |
| Staphylococcus aureus | ≤0.25 to 1 mg/L (in combination with Trimethoprim) | [4] | |
| Plasmodium falciparum (F 32 isolate) | 2.6 x 10-7 to 1.3 x 10-8 M (in combination with Trimethoprim) | [2] | |
| Plasmodium falciparum (K 1 isolate) | 1.8 x 10-6 to 9.0 x 10-8 M (in combination with Trimethoprim) | [2] | |
| Sulfadiazine | Staphylococcus aureus | >5600 µM | [5] |
| Escherichia coli | Not specified in comparative studies | ||
| Plasmodium falciparum | Not specified in comparative studies |
Comparative Pharmacokinetic Properties
The pharmacokinetic profiles of sulfonamides are critical for determining their clinical applications, including dosing regimens and suitability for treating infections in different body compartments. This compound is characterized by its long half-life, which contrasts with the shorter to intermediate half-lives of Sulfamethoxazole and Sulfadiazine.
| Parameter | Sulfadoxine (this compound) | Sulfamethoxazole | Sulfadiazine | Reference(s) |
| Half-life (t½) | 170 - 200 hours | 9 - 11 hours | 10 - 24 hours | [6] |
| Protein Binding | ~90-95% | ~70% | 38-55% | [7] |
| Primary Route of Excretion | Renal | Renal | Renal | [8] |
| Metabolism | Hepatic (N4-acetylation) | Hepatic (N4-acetylation) | Hepatic (N4-acetylation) | [9] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
1. Preparation of Materials:
-
Antimicrobial Stock Solution: Prepare a concentrated stock solution of the sulfonamide in a suitable solvent.
-
Bacterial Inoculum: Culture the test organism in an appropriate broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Microtiter Plates: Use sterile 96-well microtiter plates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
2. Serial Dilution:
-
Dispense the growth medium into all wells of the microtiter plate.
-
Add the antimicrobial stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring a fixed volume of the solution from one well to the next, creating a range of decreasing concentrations.
3. Inoculation:
-
Dilute the standardized bacterial inoculum in the growth medium.
-
Inoculate each well (except for a sterility control well) with the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
4. Incubation:
-
Seal the microtiter plates and incubate at a temperature and duration appropriate for the test organism (typically 35°C for 16-20 hours for common bacteria).
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Pharmacokinetic Study of Oral Sulfonamides in Humans
This protocol outlines a general procedure for a clinical trial to determine the pharmacokinetic parameters of an orally administered sulfonamide.
1. Study Design and Population:
-
Design: Typically a single-dose, open-label, crossover or parallel-group study.
-
Population: Healthy adult volunteers, with specific inclusion and exclusion criteria (e.g., age, weight, no history of sulfonamide allergy, normal renal and hepatic function).
2. Dosing and Administration:
-
Administer a single oral dose of the sulfonamide formulation with a standardized volume of water after an overnight fast.
-
Record the exact time of drug administration.
3. Sample Collection:
-
Collect blood samples into appropriate tubes (e.g., containing an anticoagulant) at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168 hours).
-
Collect urine samples over specific intervals for a defined period post-dose to determine renal clearance.
4. Sample Processing and Analysis:
-
Process blood samples to separate plasma, and store all samples frozen at -20°C or below until analysis.
-
Develop and validate a sensitive and specific analytical method (e.g., High-Performance Liquid Chromatography with UV or Mass Spectrometry detection) for the quantification of the sulfonamide and its major metabolites in plasma and urine.
5. Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters from the concentration-time data, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Apparent volume of distribution (Vd/F)
-
Total body clearance (CL/F)
-
Renal clearance (CLr)
-
6. Safety and Tolerability Monitoring:
-
Monitor subjects for any adverse events throughout the study.
-
Perform clinical laboratory tests (hematology, biochemistry) at screening and at the end of the study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. In vitro susceptibility of Plasmodium falciparum malaria to pyrimethamine, sulfadoxine, trimethoprim and sulfamethoxazole, singly and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Resistance in Commensal Escherichia coli from Pigs during Metaphylactic Trimethoprim and Sulfamethoxazole Treatment and in the Post-Exposure Period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silver Sulfadiazine Eradicates Antibiotic-Tolerant Staphylococcus aureus and Pseudomonas aeruginosa Biofilms in Patients with Infected Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Silver Sulfadiazine on Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usf.uni-osnabrueck.de [usf.uni-osnabrueck.de]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: Sulfamethoxazole for Respiratory Infections and an Elucidation of SDOX
A comprehensive review of sulfamethoxazole's role in treating respiratory tract infections, contrasted with an analysis of the distinct therapeutic agent identified as SDOX. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This guide provides a detailed comparison of sulfamethoxazole with the entity identified as this compound for the treatment of respiratory infections. While extensive data exists for the clinical application of sulfamethoxazole, particularly in combination with trimethoprim, the identity of "this compound" in the context of respiratory infectious diseases is not established in the scientific literature. The predominant entity identified as this compound is a promising investigational hydrogen sulfide-releasing doxorubicin analogue with applications in oncology. Therefore, a direct comparative analysis for respiratory infections is not feasible. This document will proceed with a comprehensive overview of sulfamethoxazole for respiratory infections and a clarification on the nature of this compound based on available research.
Sulfamethoxazole for Respiratory Infections
Sulfamethoxazole is a sulfonamide antibiotic that is frequently used in combination with trimethoprim (a dihydrofolate reductase inhibitor) for the treatment of various bacterial infections, including those affecting the respiratory tract.[1][2][3][4] This combination, often abbreviated as TMP-SMX, demonstrates synergistic activity, broadening the antimicrobial spectrum and reducing the development of bacterial resistance.[1]
Efficacy in Respiratory Infections
The combination of trimethoprim and sulfamethoxazole has been shown to be an effective treatment for acute exacerbations of chronic bronchitis and pneumonia.[5][6] Clinical trials have demonstrated its efficacy in treating respiratory tract infections, including pneumonia and bronchitis.[7] For instance, a double-blind, multi-centre trial comparing a sulfamethopyrazine/trimethoprim combination with co-trimoxazole (sulfamethoxazole/trimethoprim) in patients with lower respiratory tract infections showed an excellent or good response in over 90% of patients in both treatment groups.[8] Another study found that conventional doses of TMP-SMX were effective in the prevention of chronic bronchitis.[6] However, it is important to note that some studies have shown that while effective, TMP-SMX may produce more significant adverse effects than other antibiotics for certain infections.[4]
Mechanism of Action
Sulfamethoxazole is a structural analog of para-aminobenzoic acid (PABA).[2] It competitively inhibits dihydropteroate synthase, a key enzyme in the bacterial synthesis of dihydrofolic acid from PABA.[1][2] This inhibition disrupts the production of folic acid, an essential component for the synthesis of nucleic acids and proteins necessary for bacterial growth and replication.[1][2] As mammalian cells obtain folic acid from the diet and do not synthesize it, they are not affected by sulfamethoxazole.[2] The bacteriostatic action of sulfamethoxazole is potentiated by trimethoprim, which inhibits a subsequent step in the folic acid synthesis pathway.[1]
Caption: Sulfamethoxazole inhibits dihydropteroate synthase, blocking bacterial folic acid synthesis.
Pharmacokinetics
Sulfamethoxazole is rapidly and well-absorbed after oral administration.[1][2] It distributes into various body tissues, including sputum and middle ear fluid.[2]
| Parameter | Value | Reference |
| Bioavailability | 85-90% | [1] |
| Time to Peak Concentration (Tmax) | 1-4 hours | [1][2] |
| Protein Binding | ~70% | [1][2] |
| Volume of Distribution | 13 L | [1] |
| Half-life | ~10 hours | [1][2][] |
| Metabolism | Primarily by arylamine N-acetyltransferase (NAT) enzymes and CYP2C9. | [1][2] |
| Excretion | Primarily renal. | [2] |
Safety and Tolerability
Common side effects of sulfamethoxazole include nausea, vomiting, loss of appetite, and skin rashes.[2][3] More severe, though less common, adverse effects can include severe skin reactions (such as Stevens-Johnson syndrome), blood dyscrasias, and respiratory hypersensitivity reactions.[3][10] A cohort study of adolescents and young adults suggested a greater risk of hospitalization with acute respiratory failure for those prescribed trimethoprim-sulfamethoxazole compared to amoxicillin or cephalosporins.[11]
Elucidation of this compound
The term "this compound" as a therapeutic agent for respiratory infections is not supported by the current scientific literature. Searches for "this compound" have identified several distinct entities, none of which are indicated for this purpose.
-
This compound (H₂S-Releasing Doxorubicin): This is the most prominent entity identified as this compound in recent research.[12][13][14] It is a novel doxorubicin analogue that releases hydrogen sulfide (H₂S).[12][14] this compound has been investigated for its potential to overcome chemoresistance in cancer cells.[12] It exhibits a different mechanism of action and toxicity profile compared to its parent drug, doxorubicin, with studies suggesting reduced cardiotoxicity.[12][14] All available research on this this compound is within the field of oncology, with no studies pertaining to respiratory infections.
-
This compound (Sulfadoxine): In some contexts, this compound is used as an abbreviation for sulfadoxine, a long-acting sulfonamide.[15][16] Sulfadoxine is most notably used in combination with pyrimethamine for the prevention and treatment of malaria.[15] While it is a sulfonamide like sulfamethoxazole, its clinical application is distinct, and it is not typically used for common bacterial respiratory infections.
-
This compound® (Water Treatment Technology): this compound® also refers to a patented technology for supersaturated dissolved oxygen used in wastewater treatment and environmental remediation.[17][18][19][20] This is a non-medical application and is entirely unrelated to pharmacology.
Conclusion
Sulfamethoxazole, particularly in combination with trimethoprim, remains a relevant therapeutic option for certain bacterial respiratory infections, supported by a substantial body of clinical data. Its mechanism of action, pharmacokinetics, and safety profile are well-characterized.
In contrast, the term "this compound" does not refer to a known therapeutic agent for respiratory infections. The primary entity identified as this compound is an investigational anticancer drug with a distinct chemical structure and mechanism of action. Therefore, a direct comparison between this compound and sulfamethoxazole for the treatment of respiratory infections is not possible based on current scientific evidence. Researchers and clinicians should be aware of the specific context when encountering the term "this compound" to avoid confusion.
Experimental Protocols
Representative Clinical Trial Protocol for Sulfamethoxazole in Respiratory Infections:
A randomized, double-blind clinical trial could be designed to compare the efficacy and safety of sulfamethoxazole/trimethoprim with another antibiotic for the treatment of acute bacterial exacerbations of chronic bronchitis.
-
Study Population: Adults aged 40 years and older with a clinical diagnosis of acute bacterial exacerbation of chronic bronchitis, characterized by increased sputum purulence and volume, and increased dyspnea.
-
Intervention:
-
Treatment Group: Sulfamethoxazole (800 mg) / Trimethoprim (160 mg) orally twice daily for 10 days.
-
Control Group: Comparator antibiotic (e.g., amoxicillin-clavulanate) orally at a standard dose and frequency for 10 days.
-
-
Outcome Measures:
-
Primary: Clinical cure rate at the test-of-cure visit (e.g., Day 21), defined as the resolution of acute signs and symptoms of infection.
-
Secondary: Bacteriological eradication rates from sputum cultures, time to symptom resolution, and incidence of adverse events.
-
-
Data Analysis: The primary efficacy analysis would be performed on the intent-to-treat and per-protocol populations, using appropriate statistical tests (e.g., chi-squared or Fisher's exact test) to compare cure rates between the two groups.
Caption: A typical workflow for a randomized controlled trial comparing two antibiotics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 3. Sulfamethoxazole/Trimethoprim (Bactrim, Septra, others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 5. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of sulphadiazine-trimethoprim and sulphamethoxazole-trimethoprim in the treatment of acute respiratory tract infections. Randomized double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multi-centre trial comparing a sulfamethopyrazine/trimethoprim combination with co-trimoxazole in respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Trimethoprim-Sulfamethoxazole and Acute Respiratory Failure in Adolescents and Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Evaluation of this compound, a Promising H2S-Releasing Doxorubicin for the Treatment of Chemoresistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. usiena-air.unisi.it [usiena-air.unisi.it]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of sulphadoxine and trimethoprim in sows: influence of lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. How It Works this compound 600 [wateronline.com]
- 19. damansuperior.com [damansuperior.com]
- 20. morrowwater.com [morrowwater.com]
Validating LC-MS/MS Methods for Sulfadoxine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sulfadoxine (SDOX), a long-acting sulfonamide antibiotic primarily used in the treatment and prevention of malaria, is critical in pharmacokinetic studies, therapeutic drug monitoring, and regulatory compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and specificity.[1][2] This guide provides a comparative overview of validated LC-MS/MS methods for this compound quantification, presenting key performance data, detailed experimental protocols, and a generalized workflow for method validation.
Comparative Performance of Validated LC-MS/MS Methods
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of this compound in biological matrices. This allows for a direct comparison of key validation parameters such as linearity, precision, accuracy, and the lower limit of quantification (LLOQ).
| Method Reference | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias or % Recovery) |
| Method 1[3] | Human Plasma | 1 - 200 | 1 | Not explicitly stated, but within acceptance criteria | Not explicitly stated, but within acceptance criteria | Mean recovery of 94.3 ± 3.2% |
| Method 2[4][5] | Human Plasma | 0.05 - 0.3 | 0.02334 | < 5% | < 5% | 84.21% to 94.82% |
| Method 3[1] | Human Plasma | 1 - 200 | 1 | Not explicitly stated, but within acceptance criteria | Not explicitly stated, but within acceptance criteria | Differences between initial and reanalyzed samples were <20% for 96% of samples. |
Table 1: Comparison of LC-MS/MS Method Performance for this compound Quantification.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of the experimental protocols from the cited literature.
Method 1: UHPLC-MS/MS for this compound in Microvolume Human Plasma[3]
-
Sample Preparation: 5 µL of human plasma was subjected to protein precipitation with acetonitrile. Deuterated this compound (this compound-d4) was used as the internal standard (IS).
-
Chromatography:
-
LC System: Waters I class UPLC
-
Column: ACE Excel SuperC18 (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.8 mL/min
-
-
Mass Spectrometry:
-
MS System: Sciex Triple Quad 6500+
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 311 → 245
-
This compound-d4 (IS): m/z 315 → 249
-
-
Method 2: LC-MS for Simultaneous Determination of Pyrimethamine, Sulphadoxine and Artesunate in Human Plasma[4][5]
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate. Artemether was used as the internal standard.
-
Chromatography:
-
Column: Phenomenex C18
-
Mobile Phase: A gradient of 20mM ammonium acetate (A) and methanol (B), both containing 0.5% acetic acid.
-
Flow Rate: 0.8 mL/min
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI)
-
Mass Spectra Peaks: this compound was characterized by a peak at m/z 311.
-
Generalized Workflow for LC-MS/MS Method Validation
The validation of a bioanalytical method is a formal process to ensure that the method is suitable for its intended purpose.[6] The following diagram illustrates a typical workflow for validating an LC-MS/MS method for the quantification of a small molecule like this compound in a biological matrix.
Caption: A generalized workflow for the validation of an LC-MS/MS bioanalytical method.
Key Validation Parameters Explained
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7] This is typically assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte.[8]
-
Linearity and Range: The capacity of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.[7] Calibration curves are constructed and evaluated using a regression model.[1]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[7] These are evaluated by analyzing quality control (QC) samples at different concentrations on the same day (intra-day) and on different days (inter-day).[9]
-
Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD): The LLOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[4] The LOD is the lowest concentration that can be reliably detected.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.[3]
-
Matrix Effect: The influence of co-eluting, endogenous components of the matrix on the ionization of the analyte, which can lead to ion suppression or enhancement.[10]
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[5]
By carefully considering these parameters and following a rigorous validation process, researchers can ensure the generation of reliable and accurate data for the quantification of this compound, ultimately contributing to the successful development and clinical use of this important antimalarial drug.
References
- 1. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Simplified Liquid Chromatography-Mass Spectrometry Method for Simultaneous Determination of Pyrimethamine, Sulphadoxine and Artesunate in Human Plasma | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 7. resolian.com [resolian.com]
- 8. journalofchemistry.org [journalofchemistry.org]
- 9. Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
A Comparative Guide to the In Vivo Efficacy of Sulfadoxine and Trimethoprim Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the sulfadoxine (SDOX) and trimethoprim (TMP) combination, a widely used antimicrobial agent in veterinary medicine. By examining key experimental data, this document aims to offer an objective resource for understanding the synergistic action and pharmacokinetic profile of this combination therapy.
Superior In Vivo Efficacy of the this compound/TMP Combination
The combination of sulfadoxine and trimethoprim demonstrates a significant therapeutic advantage over sulfadoxine administered alone. In a large-scale field trial involving 1,808 cattle and 1,606 pigs with various bacterial infections, a combination of trimethoprim and sulfadoxine in a 1:5 ratio, administered at a dosage of 15 mg/kg, yielded statistically superior results compared to 35 mg/kg of sulfadoxine monotherapy[1]. This enhanced efficacy is attributed to the synergistic mechanism of action of the two drugs.
Mechanism of Action: A Synergistic Blockade of Folate Synthesis
Sulfadoxine and trimethoprim act on two sequential steps in the bacterial folic acid synthesis pathway, a metabolic route essential for DNA, RNA, and protein synthesis. This dual-pronged attack results in a bactericidal effect, whereas the individual components are typically bacteriostatic.[2][3][4]
-
Sulfadoxine: As a structural analog of para-aminobenzoic acid (PABA), sulfadoxine competitively inhibits the enzyme dihydropteroate synthase (DHPS). This action blocks the conversion of PABA to dihydropteroic acid, a crucial precursor for folic acid.
-
Trimethoprim: This compound targets a later stage in the pathway by inhibiting dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folic acid.
The simultaneous inhibition of these two key enzymes leads to a more potent and comprehensive disruption of bacterial metabolism than either drug could achieve alone.
Quantitative Pharmacokinetic Data
The in vivo performance of the this compound/TMP combination is further elucidated by its pharmacokinetic profile. The following tables summarize key parameters from studies in various animal models.
Table 1: Pharmacokinetic Parameters of Sulfadoxine in Combination with Trimethoprim
| Animal Model | Dosage (mg/kg) | Route | T½ (hours) | Cmax (µg/mL) | Bioavailability (%) | Reference |
| Pre-ruminant Calves | 25 | IV | 12.9 | - | - | [5] |
| Pre-ruminant Calves | 25 | SC | - | - | 96-98 | [5] |
| Horses | 13.4 | IV | - | - | - | [6][7] |
| Dogs | 25 | IM | - | - | - | [2] |
| Pigs | 25 (SDZ) | Oral/IM | 3.7 (SDZ) | - | - | [8] |
T½: Half-life; Cmax: Maximum plasma concentration; IV: Intravenous; SC: Subcutaneous; IM: Intramuscular; SDZ: Sulfadiazine
Table 2: Pharmacokinetic Parameters of Trimethoprim in Combination with Sulfadoxine
| Animal Model | Dosage (mg/kg) | Route | T½ (hours) | Cmax (µg/mL) | Bioavailability (%) | Reference |
| Pre-ruminant Calves | 5 | IV | 1.9 | - | - | [5] |
| Pre-ruminant Calves | 5 | SC | 3.6-3.9 | 0.32-0.49 | 74-76 | [5] |
| Horses | 2.7 | IV | - | - | - | [6][7] |
| Dogs | 5 | IM | - | - | - | [2] |
| Pigs | 5 | Oral/IM | 2.9 | - | - | [8] |
T½: Half-life; Cmax: Maximum plasma concentration; IV: Intravenous; SC: Subcutaneous; IM: Intramuscular
Experimental Protocols
While specific protocols vary between studies, a generalized in vivo efficacy study for an antimicrobial combination like this compound/TMP follows a structured approach.
Representative Experimental Workflow for In Vivo Efficacy Testing
Key Methodological Considerations:
-
Animal Model: The choice of animal model is critical and should be relevant to the target disease. For bacterial infections, murine models (mice, rats) are common for initial screening, while larger animals like rabbits, pigs, or calves may be used for more advanced studies that require larger sample volumes or more complex disease models.
-
Infection Model: The route and method of infection should mimic the natural course of the disease as closely as possible. Common models include thigh infection, pneumonia, sepsis (peritonitis), and urinary tract infection models.
-
Treatment Regimen: The dosage, route of administration, and treatment duration should be clearly defined and justified. Pharmacokinetic and pharmacodynamic (PK/PD) studies are often conducted to inform the selection of an appropriate dosing regimen.
-
Endpoints: Efficacy is typically assessed by measuring the reduction in bacterial load in target tissues (e.g., colony-forming units per gram of tissue), improvement in clinical signs, and/or survival rates.
-
Statistical Analysis: Appropriate statistical methods should be employed to compare the outcomes between different treatment groups and determine the significance of the observed effects.
Conclusion
The combination of sulfadoxine and trimethoprim presents a compelling case for synergistic antimicrobial therapy. The available in vivo data, supported by a well-understood mechanism of action, demonstrates superior efficacy compared to sulfadoxine monotherapy in veterinary applications. The pharmacokinetic profiles of both drugs in combination have been characterized in several animal species, providing a basis for rational dose selection. While further head-to-head comparisons with trimethoprim alone would be beneficial, the existing evidence strongly supports the continued use and investigation of this potent antimicrobial combination.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. medycynawet.edu.pl [medycynawet.edu.pl]
- 3. interchemie.com [interchemie.com]
- 4. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Pharmacokinetics of sulphadoxine and trimethoprim and tissue irritation caused by two sulphadoxine-trimethoprim containing products after subcutaneous administration in pre-ruminant calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of a sulfadoxine/trimethoprim combination in the competition horse: Elimination, metabolism and detection following an intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Sulfadoxine (SDOX) in Immunoassays for Other Sulfa Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of sulfadoxine (SDOX) in a competitive enzyme-linked immunosorbent assay (ELISA) designed for the detection of a broad range of sulfonamides. The performance of this compound is compared with other sulfonamide drugs, supported by experimental data to inform researchers on the selectivity of such immunoassays.
Comparative Cross-Reactivity Data
The cross-reactivity of sulfadoxine and other sulfonamides was evaluated in a competitive ELISA. The following table summarizes the quantitative data, with sulfamerazine used as the reference compound (100% cross-reactivity). The data reveals that in this specific assay, sulfadoxine exhibits a significantly high cross-reactivity.
| Sulfonamide | % Cross-Reactivity (Relative to Sulfamerazine) |
| Sulfamonomethoxine | 413% |
| Sulfadoxine (this compound) | 361% |
| Sulfametoxydiazine | 365% |
| Sulfadimethoxine | 299% |
| Sulfadiazine | 188% |
| Sulfamethizole | 140% |
| Sulfisomidine | 129% |
| Sulfamerazine | 100% |
| Sulfachlorpyridazine | 75% |
| Sulfaclozine | 68% |
| Sulfaquinoxaline | 44% |
| Sulfamethoxypyridazine | 42% |
| Sulfabenzamide | 39% |
| Sulfamethazine | 38% |
| Sulfaethoxypyridazine | 35% |
| Sulfamethazole | 33% |
| Sulfaguanidine | <1% |
| Sulfamethoxazole | <1% |
| Sulfapyridine | <1% |
| Sulfanilamide | <1% |
| Sulfacetamide | <1% |
| Sulfaquinoxaline | <1% |
| Sulfadimethoxine | <1% |
| Sulfathiazole | 7% |
| Sulfamethizole | 5.3% |
| Sulfamethoxypyridazine | 1.7% |
Data is derived from a commercially available sulfonamides ELISA test kit. Cross-reactivity is determined in a buffer system and may vary in different sample matrices.[1][2]
Experimental Protocols
The data presented is typically generated using a competitive enzyme-linked immunosorbent assay (ELISA). Below is a detailed protocol representative of the methodology used for determining sulfonamide cross-reactivity.
Objective:
To determine the cross-reactivity of various sulfonamide drugs, including this compound, against a specific anti-sulfonamide antibody.
Principle:
This assay is based on the competition between the free sulfonamide in the sample (or standard) and a sulfonamide-enzyme conjugate for a limited number of anti-sulfonamide antibody binding sites. The antibodies can be pre-coated on a microtiter plate, or a capture antibody system can be used. The amount of colored product formed upon addition of a substrate is inversely proportional to the concentration of the sulfonamide in the sample.
Materials:
-
Microtiter plate (96-well) coated with anti-sulfonamide antibodies
-
Sulfonamide standards of known concentrations (including this compound and other sulfa drugs to be tested)
-
Test samples
-
Sulfonamide-Horseradish Peroxidase (HRP) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2M Sulfuric Acid)
-
Microplate reader (450 nm)
Procedure:
-
Preparation of Standards and Samples: Prepare a series of dilutions for the reference sulfonamide (e.g., sulfamerazine) and each of the sulfonamides to be tested for cross-reactivity, including this compound.
-
Competitive Reaction:
-
Add 50 µL of the standard solutions or samples to the designated wells of the antibody-coated microtiter plate.
-
Add 50 µL of the sulfonamide-HRP conjugate to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for the competitive binding reaction to occur.
-
-
Washing: After incubation, wash the plate multiple times (e.g., 3-5 times) with wash buffer to remove any unbound reagents.
-
Substrate Reaction:
-
Add 100 µL of the TMB substrate solution to each well.
-
Incubate the plate for a short period (e.g., 15 minutes) in the dark to allow for color development.
-
-
Stopping the Reaction: Add 50 µL of the stop solution to each well to terminate the enzyme-substrate reaction. The color in the wells will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation of Cross-Reactivity:
-
Plot a standard curve of absorbance versus concentration for the reference sulfonamide.
-
Determine the concentration of the reference sulfonamide that causes 50% inhibition of the maximum signal (IC50).
-
For each of the other sulfonamides, determine the concentration that causes 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Reference Sulfonamide / IC50 of Test Sulfonamide) x 100
-
Visualizations
Experimental Workflow for Cross-Reactivity Determination
Caption: Workflow for determining sulfonamide cross-reactivity using competitive ELISA.
Principle of Competitive Immunoassay for this compound
Caption: Competitive immunoassay principle for this compound detection.
References
Comparative Performance Analysis: SDOX (Doxycycline as a Representative) vs. Enrofloxacin in the Treatment of Bacterial Enteritis
Guide for Researchers and Drug Development Professionals
Disclaimer: The compound "SDOX" is not a recognized pharmaceutical agent in publicly available literature. For the purpose of this comparative guide, "this compound" will be used as a placeholder for Doxycycline, a widely used, broad-spectrum tetracycline antibiotic, to facilitate a meaningful comparison with the fluoroquinolone antibiotic, Enrofloxacin.
Introduction
Bacterial enteritis remains a significant challenge in both veterinary and human medicine, necessitating the use of effective antimicrobial agents. Enrofloxacin, a fluoroquinolone, and Doxycycline, a second-generation tetracycline, are two prominent antibiotics utilized for their broad-spectrum activity against common enteric pathogens. Enrofloxacin is a concentration-dependent bactericidal agent, while Doxycycline is a bacteriostatic agent that inhibits protein synthesis.[1][2] This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Action
The fundamental difference in the antibacterial activity of Enrofloxacin and this compound (Doxycycline) lies in their cellular targets.
-
Enrofloxacin: As a fluoroquinolone, its primary targets are the bacterial enzymes DNA gyrase and topoisomerase IV.[3][4] By inhibiting these enzymes, Enrofloxacin prevents DNA replication and transcription, leading to rapid bacterial cell death.[3][5]
-
This compound (Doxycycline): This tetracycline-class antibiotic functions by binding to the 30S ribosomal subunit of bacteria.[6][] This action blocks the attachment of aminoacyl-tRNA to the ribosome, effectively halting protein synthesis and inhibiting bacterial growth.[6][8]
Figure 1: Mechanisms of action for Enrofloxacin and this compound (Doxycycline).
Comparative Efficacy: In Vitro Data
The in vitro efficacy of an antibiotic is often determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.
| Pathogen | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | Enrofloxacin | - | - | - | [9] |
| This compound (Doxycycline) | - | - | - | [10] | |
| Salmonella typhimurium | Enrofloxacin | - | 0.25 | <0.25 | [11] |
| This compound (Doxycycline) | >MIC epidemiological cut off | - | - | [12] | |
| Chlamydia psittaci | Enrofloxacin | 0.25 | - | - | [13] |
| This compound (Doxycycline) | 0.05 - 0.2 | - | - | [13] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
A study comparing the killing activities against E. coli isolates found that Enrofloxacin alone exhibited the fastest bactericidal action, achieving a 3-log reduction in bacterial count in approximately 2.47 hours.[14][15] When used in combination, the efficacy of enrofloxacin was reduced and delayed.[1][14]
Experimental Protocols
In Vitro Time-Kill Curve Analysis
This protocol is based on methodologies used to compare the bactericidal activities of Enrofloxacin and Doxycycline against E. coli.[14][16]
Objective: To determine and compare the rate of bacterial killing by Enrofloxacin alone and in combination with Doxycycline over a 24-hour period.
Materials:
-
Ten clinical isolates of Escherichia coli.
-
Enrofloxacin and Doxycycline stock solutions.
-
Mueller-Hinton broth (MHB).
-
Spectrophotometer.
-
Incubator at 37°C.
-
Agar plates for colony counting.
Methodology:
-
Isolate Preparation: Bacterial isolates are cultured overnight in MHB. The suspension is then diluted to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Drug Concentration: Antibiotics are added to the bacterial suspensions at their predetermined Minimum Inhibitory Concentration (MIC).
-
Treatment Groups:
-
Control (no antibiotic).
-
Enrofloxacin alone.
-
Doxycycline alone.
-
Enrofloxacin and Doxycycline added simultaneously.
-
-
Time-Point Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Bacterial Viability Count: Samples are serially diluted and plated on agar. After incubation, colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each treatment group to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.
Figure 2: Workflow for an in vitro time-kill curve experiment.
Discussion and Conclusion
The choice between Enrofloxacin and this compound (Doxycycline) for treating bacterial enteritis depends on several factors, including the target pathogen, the desired speed of action, and the host species.
-
Enrofloxacin demonstrates rapid, concentration-dependent bactericidal activity, which can be crucial for treating acute and severe infections.[2] Its efficacy against a broad spectrum of Gram-negative bacteria like E. coli and Salmonella is well-documented.[2][9]
-
This compound (Doxycycline) , as a bacteriostatic agent, acts by inhibiting bacterial proliferation, relying on the host's immune system to clear the infection.[][17] It shows excellent activity against a wide range of Gram-positive and Gram-negative pathogens and is effective in treating various gastrointestinal infections.[10]
Experimental data from time-kill curve studies indicate that Enrofloxacin provides a more rapid reduction in bacterial load for E. coli compared to when it is combined with Doxycycline.[14][15] This suggests a potential antagonism when the two are used concurrently, as the bacteriostatic action of Doxycycline may interfere with the bactericidal mechanism of Enrofloxacin, which is most effective against actively dividing bacteria.[1]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Enrofloxacin - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enrofloxacin (Baytril) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 6. What is the mechanism of Doxycycline? [synapse.patsnap.com]
- 8. Doxycycline Hyclate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Comparative efficacy of enrofloxacin, oxytetracycline, and sulfadimethoxine for the control of morbidity and mortality caused by Escherichia coli in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Comparing the minimum inhibitory and mutant prevention concentrations of selected antibiotics against animal isolates of Pasteurella multocida and Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. "Comparative in vitro killing activities of enrofloxacin when used alon" by Supapatt Kireewan and Nipattra Suanpairintr [digital.car.chula.ac.th]
- 15. researchgate.net [researchgate.net]
- 16. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 17. Doxycycline - Wikipedia [en.wikipedia.org]
Assessing the Synergistic Effects of SDOX with Other Antibiotics: A Literature Review
A comprehensive review of existing scientific literature reveals a significant gap in the investigation of the synergistic effects of SDOX (a hydrogen sulfide-releasing doxorubicin derivative) in combination with other antibiotics against bacterial pathogens. While this compound has been evaluated for its anticancer properties and compared extensively with its parent compound, doxorubicin, its potential as a synergistic partner to traditional antibiotics remains an unexplored area of research.
Currently, there is no publicly available quantitative data from key synergistic assays such as checkerboard or time-kill studies specifically examining this compound in combination with other antibacterial agents. Consequently, detailed experimental protocols and analyses of the signaling pathways involved in any potential synergistic actions are also unavailable.
The Parent Compound: Doxorubicin's Synergistic Potential in Oncology
In contrast to the lack of data on this compound, some research has explored the synergistic effects of doxorubicin (DOX) with certain antibiotics, primarily in the context of cancer treatment rather than bacterial infections. For instance, studies have investigated the combination of doxorubicin with doxycycline for its potential to inhibit the proliferation of castration-resistant prostate cancer cells.[1][2] These studies, while not focused on antibacterial synergy, highlight a precedent for combining anthracyclines with antibiotics for therapeutic benefit in other fields.
The Need for Future Research
The absence of data on the synergistic effects of this compound with other antibiotics presents a clear opportunity for future research. Investigating such combinations could be a promising strategy, particularly in the fight against multidrug-resistant bacteria. This compound has demonstrated efficacy against resistant tumor models, suggesting it may possess properties that could also be beneficial in overcoming bacterial resistance mechanisms when combined with existing antibiotics.[3]
Future studies should aim to:
-
Conduct in vitro synergistic testing of this compound with a panel of clinically relevant antibiotics against a broad range of bacterial pathogens, including multidrug-resistant strains. Standard methods like the checkerboard assay and time-kill curve analysis would be crucial for quantifying the nature of the interaction (synergistic, additive, or antagonistic).
-
Elucidate the mechanisms of action underlying any observed synergy. This would involve investigating how this compound might enhance the uptake or efficacy of other antibiotics, or how the combination might target different bacterial pathways simultaneously.
-
Perform in vivo studies to validate the findings from in vitro assays and assess the therapeutic potential of promising this compound-antibiotic combinations in animal models of infection.
General Methodologies for Assessing Antibiotic Synergy
For researchers interested in exploring this area, established protocols for assessing antibiotic synergy are widely available.
Checkerboard Assay
The checkerboard assay is a common in vitro method to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.
Experimental Workflow:
Caption: Workflow for a standard checkerboard synergy assay.
Time-Kill Assay
Time-kill assays provide dynamic information about the rate of bacterial killing by antimicrobial agents, alone and in combination.
Experimental Workflow:
Caption: Workflow for a time-kill synergy assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Doxycycline synergizes with doxorubicin to inhibit the proliferation of castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Evaluation of this compound, a Promising H2S-Releasing Doxorubicin for the Treatment of Chemoresistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SDOX: A Guide for Laboratory Professionals
The term "SDOX" can refer to multiple substances, each with distinct properties and required disposal procedures. For researchers, scientists, and drug development professionals, it is crucial to identify the specific this compound in use to ensure safe handling and compliant disposal. This guide clarifies the different identities of this compound and provides detailed disposal protocols for the chemical compounds most relevant to a laboratory setting.
The acronym this compound is most commonly associated with two different chemical compounds in a research context:
-
This compound, the Doxorubicin Prodrug: A modified form of the chemotherapy agent doxorubicin, designed to be less toxic and more effective in certain cancer models.
-
Sodium Dodecyl-Xylene Sulfonate (this compound): A surfactant and cleaning agent.
Separately, "this compound®" also stands for Supersaturated Dissolved Oxygen, a technology used in wastewater treatment. This is a physical process and does not involve a chemical agent requiring laboratory disposal, thus it will not be covered further in this guide.
Proper Disposal of this compound (Doxorubicin Prodrug)
As a derivative of a potent cytotoxic and antineoplastic drug, the this compound prodrug must be handled and disposed of with the highest level of caution, following all institutional and regulatory guidelines for chemotherapy waste. All materials that come into contact with this compound are considered potentially hazardous.
Waste Categorization and Handling
Chemotherapy waste is typically segregated into two main categories: trace and bulk. The disposal requirements are distinct for each.
| Waste Category | Description | Disposal Container |
| Trace Chemotherapy Waste | Items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight. This includes empty vials, syringes, IV bags, gloves, gowns, and other lightly contaminated PPE.[1][2] | Yellow, puncture-resistant containers specifically labeled for "Trace Chemotherapy Waste" or "Chemo Sharps."[1][3] |
| Bulk Chemotherapy Waste | Unused or partially used this compound solutions, materials used to clean up spills, and heavily saturated personal protective equipment (PPE).[1][4] | Black, rigid, leak-proof containers clearly labeled "Hazardous Chemotherapy Waste" or "Bulk Chemotherapy Waste."[1][4] |
Experimental Protocol for Waste Disposal
The following steps outline the general procedure for the disposal of this compound (doxorubicin prodrug) waste in a laboratory setting. Note: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols.
-
Preparation: All handling and preparation of this compound solutions should be conducted within a certified chemical fume hood or a Class II, Type B biosafety cabinet to prevent aerosolization.[5] The work surface should be covered with a disposable, absorbent pad.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a disposable gown, double gloves (nitrile), and safety goggles.[5][6][7]
-
Segregation at Source: At the point of generation, immediately segregate waste into the correct category (trace or bulk).
-
Sharps Disposal: All needles and syringes used for handling this compound must be disposed of immediately in a designated yellow "Chemo Sharps" container without recapping or bending the needles.[3][5]
-
Liquid Waste: Unused or leftover this compound solutions must be collected for disposal as bulk chemical waste.[5] Do not dispose of this waste down the sink.[6]
-
Contaminated Materials: All disposable materials, including PPE, absorbent pads, and labware that have come into contact with this compound, are to be disposed of as hazardous waste.[5][6] Place them in the appropriate yellow or black waste containers.
-
Animal Waste: Bedding and carcasses from animals treated with this compound are considered hazardous and must be disposed of as such, typically by incineration.[5][7] Cages should be labeled appropriately to alert animal handling staff.[5]
-
Decontamination: After work is complete, decontaminate the work area. A common procedure involves cleaning with soap and water, followed by a 10% bleach solution for reusable glassware (with a 24-hour soak time), and then a final rinse.[5] All cleaning materials must be disposed of as hazardous waste.[5]
-
Container Management: Waste containers should be sealed when three-quarters full to prevent overfilling and spills.[8]
-
Final Disposal: Sealed and properly labeled containers must be collected by your institution's EHS personnel for final disposal, which is typically high-temperature incineration.[1][3][4]
Logical Workflow for this compound (Doxorubicin Prodrug) Waste Disposal
Caption: Workflow for this compound (Doxorubicin Prodrug) waste management.
Proper Disposal of Sodium Dodecyl-Xylene Sulfonate (this compound)
Sodium Dodecyl-Xylene Sulfonate is a surfactant. While less hazardous than cytotoxic agents, it still requires proper disposal procedures to protect the environment.
General Disposal Principles
-
Regulatory Compliance: This chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.[9][10] It may be classified as a hazardous waste.[11]
-
Avoid Environmental Release: Do not let the product enter drains, waterways, or soil.[9][10]
-
Consult Safety Data Sheet (SDS): The SDS for the specific product is the primary source of information for handling and disposal.
Step-by-Step Disposal Procedure
-
Containment: In case of a spill, prevent further leakage. Absorb the material with an inert substance like sand or vermiculite.[9] For powdered forms, collect the material in a safe manner, moistening first to prevent dust if appropriate.[11][12]
-
Collection: Place the collected chemical and contaminated absorbent materials into a suitable, sealed, and properly labeled container for disposal.[9][11]
-
Containerization: Leave the chemical in its original container if possible. Do not mix with other waste.[10]
-
EHS Coordination: Contact your institution's EHS department or a licensed hazardous waste disposal company for specific guidance and to arrange for pickup and disposal at an approved waste disposal plant.[9][10][11]
Logical Relationship for Surfactant Disposal
Caption: Disposal pathway for Sodium Dodecyl-Xylene Sulfonate.
References
- 1. medprodisposal.com [medprodisposal.com]
- 2. danielshealth.com [danielshealth.com]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. securewaste.net [securewaste.net]
- 5. unthsc.edu [unthsc.edu]
- 6. laurentian.ca [laurentian.ca]
- 7. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nj.gov [nj.gov]
- 12. ICSC 1514 - SODIUM XYLENESULFONATE [chemicalsafety.ilo.org]
Essential Safety and Logistics for Handling SDOX: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent compounds such as SDOX, an H2S-releasing doxorubicin derivative. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
Due to the dual nature of this compound, combining the cytotoxicity of doxorubicin with the hazards of hydrogen sulfide (H2S) gas, a comprehensive PPE strategy is crucial. Personnel must be trained in the proper use and disposal of all PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves.[1][2][3] The outer glove should be changed frequently, especially during prolonged procedures.[1] | Protects against skin contact with the cytotoxic doxorubicin component. Doxorubicin can penetrate latex gloves.[4] |
| Body Protection | Disposable, solid-front, back-closure chemotherapy gown made of a low-permeability fabric.[2] Cuffs should be tucked into the inner gloves. | Prevents contamination of personal clothing with the cytotoxic agent. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1][2][3] | Protects against splashes of this compound solutions and exposure to H2S gas, which can cause eye irritation.[2][3] |
| Respiratory Protection | An N95 or higher-rated respirator should be worn when handling this compound powder.[2][3] For procedures with a high likelihood of aerosol or H2S gas generation, a full-face respirator with appropriate cartridges for organic vapors and acid gases, or a supplied-air respirator, is recommended.[2] | Protects against inhalation of cytotoxic particles and H2S gas. The sense of smell can be quickly dulled by H2S, making it an unreliable indicator of its presence. |
Engineering Controls and Work Practices
To minimize exposure, all handling of this compound should be performed within designated areas equipped with appropriate engineering controls.
| Control Measure | Specification | Rationale |
| Ventilation | All manipulations of this compound, including weighing of powder and preparation of solutions, must be conducted in a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a chemical fume hood that is vented to the outside.[1][3] | A BSC or fume hood provides primary containment to protect the operator and the environment from aerosols and vapors. A Type B2 cabinet is preferred as it does not recirculate air. |
| Work Surface | The work surface should be covered with a plastic-backed absorbent pad. This pad should be discarded as hazardous waste after each procedure or in the event of a spill.[1] | Contains any potential spills and simplifies decontamination of the work area. |
| Sharps Handling | Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.[1] Do not recap, bend, or break needles.[1] Dispose of all sharps in a designated, puncture-resistant, and leak-proof sharps container labeled as "Cytotoxic Waste."[1][4] | Prevents needlestick injuries and aerosol generation. |
| Monitoring | Continuous monitoring for hydrogen sulfide gas using a calibrated H2S detector is recommended in areas where this compound is frequently handled. | Provides an early warning of any gas leaks or unexpected release of H2S. |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Kit Contents:
-
Appropriate PPE (as detailed above)
-
Absorbent pads
-
Chemo-spill cleanup pillows
-
Designated plastic scraper and scoop
-
Hazardous waste disposal bags (labeled "Cytotoxic Waste")
-
Decontaminating solution (e.g., 10% bleach solution, followed by a neutralizer like sodium thiosulfate)[1]
Spill Response Protocol:
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
| Waste Type | Disposal Container | Procedure |
| Solid Waste (gloves, gowns, absorbent pads, etc.) | Yellow, labeled "Trace Chemotherapy Waste" bags or containers.[1] | Place all contaminated solid waste in the designated container immediately after use. |
| Liquid Waste (unused solutions, contaminated media) | Black, labeled "Bulk Chemotherapy Waste" container.[1] | Do not pour liquid waste down the drain. Collect all liquid waste in a sealed, leak-proof container. |
| Sharps (needles, syringes, glass vials) | Red, puncture-resistant, labeled "Chemotherapy Sharps" container.[1][4] | Immediately place all used sharps in the designated sharps container. |
All waste containers must be sealed when full and stored in a designated hazardous waste accumulation area for pickup by a certified hazardous waste disposal company.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
